3-Bromo-6-chloro-2-methoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-chloro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCVTFQTUUYXQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682493 | |
| Record name | 3-Bromo-6-chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211526-62-3 | |
| Record name | 3-Bromo-6-chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-6-chloro-2-methoxypyridine
CAS Number: 1211526-62-3
This technical guide provides a comprehensive overview of 3-Bromo-6-chloro-2-methoxypyridine, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental protocols involving its use, and its relevance in targeting significant biological pathways.
Chemical and Physical Properties
This compound is a halogenated pyridine derivative with the molecular formula C₆H₅BrClNO.[1] Its structure incorporates a pyridine ring substituted with bromo, chloro, and methoxy groups, rendering it a versatile building block in organic synthesis. The precise placement of these functional groups allows for selective chemical modifications, making it a valuable precursor in the synthesis of complex molecules.
Quantitative Data
The following tables summarize the key physical and chemical properties of this compound. It is important to note that some of the data presented are predicted values from computational models, as experimentally determined values are not consistently available in the public domain.
| Identifier | Value | Source |
| CAS Number | 1211526-62-3 | [1][2][3][4] |
| Molecular Formula | C₆H₅BrClNO | [1][5] |
| Molecular Weight | 222.47 g/mol | [1][6] |
| IUPAC Name | This compound | |
| InChI Key | NPCVTFQTUUYXQP-UHFFFAOYSA-N | [7] |
| Physical Property | Value | Notes |
| Physical Form | Solid | |
| Boiling Point | 227.3 ± 35.0 °C at 760 mmHg | Predicted |
| Density | 1.650 ± 0.06 g/cm³ | Predicted |
Spectral Data
While specific spectral data such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy are not publicly available in detail, several chemical suppliers indicate the availability of such data upon request.[1][8] This information is crucial for structure confirmation and quality control in synthetic applications.
Experimental Protocols
This compound serves as a crucial starting material in multi-step syntheses. A notable application is in the preparation of intermediates for SHP2 phosphatase inhibitors. The following is a detailed experimental protocol for the synthesis of 1-(6-chloro-2-methoxypyridin-3-yl)-1,2,3,4-tetrahydroquinoline, a downstream product of this compound.
Synthesis of 1-(6-chloro-2-methoxypyridin-3-yl)-1,2,3,4-tetrahydroquinoline
Objective: To synthesize 1-(6-chloro-2-methoxypyridin-3-yl)-1,2,3,4-tetrahydroquinoline via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.0 g, 4.5 mmol)
-
1,2,3,4-tetrahydroquinoline (656.0 mg, 4.9 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (616.0 mg, 0.7 mmol)
-
Sodium tert-butoxide (t-BuONa) (646.0 mg, 6.7 mmol)
-
XantPhos (1.6 g, 2.7 mmol)
-
Toluene (30 mL)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen (N₂) atmosphere
Procedure:
-
To a reaction vessel, add this compound (1.0 g, 4.5 mmol), 1,2,3,4-tetrahydroquinoline (656.0 mg, 4.9 mmol), Pd₂(dba)₃ (616.0 mg, 0.7 mmol), t-BuONa (646.0 mg, 6.7 mmol), and XantPhos (1.6 g, 2.7 mmol).
-
Add toluene (30 mL) to the mixture.
-
Evacuate the reaction vessel and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture and wash the solid residue with ethyl acetate (2 x 80 mL).
-
Wash the combined filtrate with water (2 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash silica gel chromatography (eluting with 0-5% ethyl acetate in petroleum ether) to yield 1-(6-chloro-2-methoxypyridin-3-yl)-1,2,3,4-tetrahydroquinoline as a yellow oil.
Expected Outcome: The reaction is expected to yield the desired product with a high crude yield. The provided literature reports a crude yield of 101% (1.3 g, 4.5 mmol), indicating the presence of residual solvent or impurities.
Experimental Workflow Diagram
References
- 1. 1211526-62-3 | this compound - Moldb [moldb.com]
- 2. This compound | 1211526-62-3 [chemicalbook.com]
- 3. This compound (1 x 1 g) | Reagentia [reagentia.eu]
- 4. novasynorganics.com [novasynorganics.com]
- 5. aobchem.com [aobchem.com]
- 6. This compound - CAS:1211526-62-3 - Sunway Pharm Ltd [3wpharm.com]
- 7. echemi.com [echemi.com]
- 8. 1211526-62-3 | this compound | Bromides | Ambeed.com [ambeed.com]
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-6-chloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 3-Bromo-6-chloro-2-methoxypyridine (CAS No. 1211526-62-3), a halogenated and methoxy-substituted pyridine derivative. While experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available predicted data and contextualizes its potential applications in drug discovery and organic synthesis by drawing parallels with structurally related compounds. The guide includes tabulated chemical identifiers and physicochemical properties, a generalized experimental workflow for the synthesis of substituted pyridines, and a visualization of a generic kinase signaling pathway, a common target for pyridine-based inhibitors.
Chemical Identity and Properties
This compound is a synthetic organic compound that belongs to the class of dihalogenated pyridines. Its structure, featuring a pyridine ring substituted with a bromine atom, a chlorine atom, and a methoxy group, makes it a potential building block in medicinal chemistry and materials science. The presence of multiple reactive sites suggests its utility in various cross-coupling reactions to generate more complex molecules.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1211526-62-3[1] |
| Molecular Formula | C6H5BrClNO[1] |
| Molecular Weight | 222.47 g/mol [1] |
| IUPAC Name | This compound |
| InChI | 1S/C6H5BrClNO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 |
| InChIKey | OSXXSYYRNKLDHE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC(=C(C=C1)Br)Cl |
| Synonyms | 2-methoxy-3-bromo-6-chloropyridine[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Physical State | Solid | - |
| Melting Point | No data available | - |
| Boiling Point | 227.3 ± 35.0 °C | Predicted[1] |
| Density | 1.650 ± 0.06 g/cm³ | Predicted[1] |
| Solubility | No data available | - |
| Flash Point | 91.3 ± 25.9 °C | Predicted[1] |
| Refractive Index | 1.560 | Predicted[1] |
| pKa | No data available | - |
Reactivity and Stability
Detailed experimental studies on the reactivity and stability of this compound are not widely reported. However, based on the functional groups present, its reactivity can be inferred. The pyridine ring is a relatively stable aromatic system. The bromine and chlorine substituents are expected to be susceptible to nucleophilic substitution and to participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[2] The methoxy group can potentially be cleaved under harsh acidic conditions. The stability is generally considered to be good under standard storage conditions, though it should be stored in a cool, dry place away from strong oxidizing agents.[3]
Spectroscopic Data
Experimental Protocols
As no specific, validated experimental protocol for the synthesis of this compound has been published in the scientific literature, a generalized workflow for the synthesis of substituted pyridines is presented below. This serves as an illustrative example of the chemical transformations that could be employed. The synthesis of substituted pyridines often involves multi-step sequences, including condensation, cyclization, and functional group interconversion reactions.[5][6]
General Workflow for Substituted Pyridine Synthesis
Caption: A generalized workflow for the Hantzsch synthesis of substituted pyridines.
Applications in Drug Discovery and Signaling Pathways
Substituted pyridines are a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[7] They are often utilized as core structures in the development of kinase inhibitors.[8][9] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer.[7] While there is no specific information linking this compound to the inhibition of a particular signaling pathway, its structural motifs suggest it could be a valuable intermediate for the synthesis of kinase inhibitors.
Generic Kinase Signaling Pathway
Caption: A simplified diagram of a generic kinase signaling pathway often targeted by pyridine-based inhibitors.
Safety and Handling
According to available safety data sheets, this compound should be handled in a well-ventilated place.[3] Appropriate personal protective equipment, including safety goggles and gloves, should be worn.[3] It is advised to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.[3] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3]
Conclusion
This compound is a chemical compound with potential utility as a building block in organic synthesis, particularly for the development of novel pharmaceutical agents. While there is a notable lack of experimentally verified data on its physicochemical properties, reactivity, and biological activity, its structural features suggest it is a valuable intermediate. Further research is required to fully characterize this compound and explore its potential applications. This guide serves as a foundational resource for researchers and professionals, summarizing the currently available information and providing context for its potential use in the field of drug discovery.
References
- 1. echemi.com [echemi.com]
- 2. innospk.com [innospk.com]
- 3. echemi.com [echemi.com]
- 4. 3-Bromo-6-chloro-2-methylpyridine(132606-40-7) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-6-chloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-chloro-2-methoxypyridine is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring bromo, chloro, and methoxy groups on the pyridine ring, provides multiple reactive sites for the construction of complex molecular architectures. This compound is of significant interest to researchers and professionals in the pharmaceutical and agrochemical industries due to its utility as a building block for novel active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a representative synthetic protocol, and its applications in drug development.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 222.47 g/mol | [1][2] |
| Molecular Formula | C₆H₅BrClNO | [1][2] |
| CAS Number | 1211526-62-3 | [1][2][3][4] |
| Appearance | Powder or liquid | [2] |
| Density (Predicted) | 1.650 ± 0.06 g/cm³ | [2] |
| Boiling Point (Predicted) | 227.3 ± 35.0 °C | [2] |
| Flash Point | 91.3 ± 25.9 °C | [2] |
| Refractive Index | 1.560 | [2] |
| Purity | ≥98.0% | [5] |
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a variety of chemical entities. Its applications span several key areas of research and development:
-
Pharmaceutical Intermediates: The presence of both bromine and chlorine atoms allows for selective participation in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in the synthesis of active pharmaceutical ingredients (APIs). For instance, it can be utilized in the synthesis of substituted piperidinones, which are structural motifs found in various biologically active molecules.[6]
-
Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound serves as a precursor for the development of new pesticides and herbicides.[5]
-
Dye and Pigment Industry: The pyridine core and its reactive handles make it a suitable starting material for the synthesis of novel dyes and pigments.[5]
-
Flavor and Fragrance: It is also used as an intermediate in the creation of new flavor and fragrance compounds.[5]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a bromo-substituted pyridine derivative like this compound. This reaction is a powerful method for the formation of carbon-carbon bonds.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₃PO₄, Na₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene)
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Catalyst Addition: To this mixture, add the palladium catalyst (typically 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (typically 2-18 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired coupled product.
Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura cross-coupling reaction described above.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety Information
A Safety Data Sheet (SDS) for this compound is available and should be consulted before handling.[3] While specific toxicological data is limited, standard laboratory safety precautions should be observed.[3] This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3]
Conclusion
This compound is a key chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical development. Its versatile reactivity allows for the efficient synthesis of complex molecules. The information provided in this guide serves as a valuable resource for researchers and scientists working with this compound, enabling them to leverage its properties for the advancement of their research and development endeavors.
References
An In-depth Technical Guide to 3-Bromo-6-chloro-2-methoxypyridine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 3-Bromo-6-chloro-2-methoxypyridine, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on its fundamental chemical properties, predicted characteristics, and a generalized approach to its synthesis, drawing parallels with structurally similar compounds.
Chemical Structure and Identification
This compound is a substituted pyridine ring with a bromine atom at the 3-position, a chlorine atom at the 6-position, and a methoxy group at the 2-position.
Molecular Structure:
Chemical Structure of this compound. This diagram illustrates the arrangement of atoms in the molecule.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1211526-62-3 |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol |
| SMILES | COc1nc(Cl)ccc1Br |
| InChI | InChI=1S/C6H5BrClNO/c1-10-6-5(7)3-2-4(8)9-6/h2-3H,1H3 |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Boiling Point | 227.3 ± 35.0 °C at 760 mmHg |
| Density | 1.650 ± 0.06 g/cm³ |
| Flash Point | 91.3 ± 25.9 °C |
| Refractive Index | 1.560 |
| LogP | 2.8 |
Spectroscopic Data
As of the latest literature search, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not publicly documented. Researchers working with this compound would need to perform these analyses for structural confirmation.
For reference, the related compound, 3-Bromo-6-chloro-2-methylpyridine , exhibits characteristic signals in its ¹H NMR spectrum corresponding to the methyl and aromatic protons.[1] It is expected that this compound would show a singlet for the methoxy protons around 3.9-4.0 ppm and two doublets in the aromatic region for the pyridine ring protons.
Synthesis
A detailed, validated experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on established pyridine chemistry. A potential synthetic pathway could involve the following key transformations:
References
An In-depth Technical Guide to the Synthesis of 3-Bromo-6-chloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and chemically sound synthesis pathway for 3-bromo-6-chloro-2-methoxypyridine, a valuable substituted pyridine derivative for pharmaceutical and agrochemical research. The synthesis commences with the commercially available starting material, 2,6-dichloropyridine, and proceeds through a two-step sequence involving bromination and subsequent selective methoxylation. This document details the experimental protocols, key intermediates, and quantitative data associated with this synthetic route.
Overall Synthesis Pathway
The proposed synthesis of this compound is a two-step process, as illustrated in the following diagram. The initial step involves the electrophilic bromination of 2,6-dichloropyridine to introduce a bromine atom at the 3-position of the pyridine ring. The subsequent step is a selective nucleophilic aromatic substitution, where a methoxy group displaces the chlorine atom at the 2-position.
Figure 1: Proposed synthesis pathway for this compound.
Step 1: Bromination of 2,6-Dichloropyridine
The initial stage of the synthesis involves the bromination of 2,6-dichloropyridine to yield the key intermediate, 3-bromo-2,6-dichloropyridine. This reaction is an electrophilic aromatic substitution on the pyridine ring. Due to the deactivating nature of the two chlorine atoms, harsh reaction conditions are typically required to achieve bromination.
Experimental Protocol
A plausible method for the bromination of 2,6-dichloropyridine can be adapted from established procedures for the bromination of similar electron-deficient pyridine rings.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 2,6-Dichloropyridine | C₅H₃Cl₂N | 147.99 |
| Bromine | Br₂ | 159.81 |
| Fuming Sulfuric Acid (Oleum) | H₂SO₄ + SO₃ | Variable |
| Sodium bisulfite | NaHSO₃ | 104.06 |
| Dichloromethane | CH₂Cl₂ | 84.93 |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 |
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 2,6-dichloropyridine.
-
Carefully add fuming sulfuric acid (oleum) to the flask while cooling in an ice bath.
-
Slowly add bromine dropwise from the dropping funnel to the stirred mixture.
-
After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with dichloromethane.
-
Wash the organic extracts with a saturated solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 3-bromo-2,6-dichloropyridine can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 60-70% |
| Purity | >95% (after purification) |
| Appearance | White to off-white solid |
Step 2: Selective Methoxylation of 3-Bromo-2,6-dichloropyridine
The second step is the selective nucleophilic aromatic substitution of one of the chlorine atoms in 3-bromo-2,6-dichloropyridine with a methoxy group. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than the chlorine at the 6-position due to electronic effects. The use of a non-polar, aprotic solvent can enhance this selectivity.
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Bromo-2,6-dichloropyridine | C₅H₂BrCl₂N | 226.89 |
| Sodium methoxide | CH₃ONa | 54.02 |
| Methanol | CH₃OH | 32.04 |
| Toluene | C₇H₈ | 92.14 |
| Ammonium chloride | NH₄Cl | 53.49 |
| Ethyl acetate | C₄H₈O₂ | 88.11 |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 |
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-2,6-dichloropyridine in anhydrous toluene.
-
Prepare a solution of sodium methoxide in methanol.
-
Slowly add the sodium methoxide solution to the stirred solution of 3-bromo-2,6-dichloropyridine at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by GC-MS or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 70-85% |
| Purity | >98% (after purification) |
| Appearance | White to pale yellow solid |
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Figure 2: General experimental workflow for the synthesis.
Conclusion
The described two-step synthesis pathway provides a viable and efficient method for the preparation of this compound from readily available starting materials. The protocols outlined, while based on established chemical principles, should be optimized and validated in a laboratory setting to ensure safety and reproducibility. This technical guide serves as a foundational resource for researchers and professionals in the fields of medicinal chemistry and agrochemical development, enabling the synthesis of this important chemical intermediate for further research and application.
Spectroscopic Analysis of 3-Bromo-6-chloro-2-methoxypyridine: A Technical Guide
Disclaimer: As of December 2025, publicly accessible, experimentally verified spectral data (NMR, IR, MS) for 3-Bromo-6-chloro-2-methoxypyridine is limited. This guide presents a detailed spectroscopic analysis of a closely related isomer, 2-Bromo-3-methoxypyridine , to provide researchers, scientists, and drug development professionals with a valuable comparative resource for compound identification, characterization, and quality control. The methodologies and data interpretation presented herein are directly applicable to the analysis of substituted pyridines.
Introduction
Substituted pyridines are a cornerstone of medicinal chemistry and materials science. Their versatile electronic properties and ability to participate in a wide array of chemical transformations make them privileged scaffolds in drug discovery and functional materials development. This compound is a halogenated pyridine derivative with potential applications as a building block in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification, purity assessment, and the characterization of its reaction products.
This technical guide outlines the standard spectroscopic techniques used to characterize such compounds, using 2-Bromo-3-methoxypyridine as a case study. The principles discussed are fundamental for the analysis of this compound.
Spectroscopic Data Summary for 2-Bromo-3-methoxypyridine
The following tables summarize the key spectroscopic data for 2-Bromo-3-methoxypyridine.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.97 | dd | J₅,₆ = 4.8, J₄,₆ = 1.6 | H-6 |
| 7.21 | dd | J₄,₅ = 8.0, J₅,₆ = 4.8 | H-5 |
| 7.12 | dd | J₄,₅ = 8.0, J₄,₆ = 1.6 | H-4 |
| 3.90 | s | - | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 155.1 | C-3 |
| 142.4 | C-2 |
| 122.8 | C-5 |
| 117.9 | C-4 |
| 109.8 | C-6 |
| 56.5 | -OCH₃ |
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | ν(C-H) aromatic |
| 1556, 1410 | ν(C=C), ν(C=N) |
| 1076, 1049 | ν(C-O-C) |
| ~788 | ν(C-Br) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z | Assignment |
| 187/189 | [M]⁺ |
| 158/160 | [M-CHO]⁺ |
| 146/148 | [M-CH₃-CO]⁺ |
| 108 | [M-Br]⁺ |
| 78 | [C₅H₄N]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data for 2-Bromo-3-methoxypyridine are provided below. These protocols serve as a standard for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The spectrum was acquired on a 400 MHz spectrometer. A spectral width of approximately 16 ppm was used, with a 30-degree pulse angle and a relaxation delay of 1 second. Between 16 and 32 scans were acquired to ensure a good signal-to-noise ratio. The data was processed with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation. The spectrum was referenced to the TMS signal at 0.00 ppm.
-
¹³C NMR Spectroscopy: The spectrum was acquired on a 100 MHz spectrometer with proton decoupling. A spectral width of approximately 240 ppm was set. A 45-degree pulse angle with a relaxation delay of 2 seconds was employed. Between 1024 and 2048 scans were acquired. The data was processed with an exponential window function (line broadening of 1.0 Hz) before Fourier transformation. The spectrum was referenced to the solvent signal of CDCl₃ at 77.16 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the neat compound was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 scans was taken to obtain the final spectrum. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the compound (approximately 1 mg/mL in methanol or acetonitrile) was introduced into the mass spectrometer via direct infusion or through a gas chromatograph (for GC-MS analysis).
-
Ionization: Electron Ionization (EI) was performed at 70 eV.
-
Mass Analysis: The mass analyzer scanned a mass range of m/z 40-300 to detect the molecular ion and significant fragment ions.
-
Data Analysis: The molecular ion peak was identified, and the fragmentation pattern was analyzed to confirm the structure.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a substituted pyridine like this compound.
This workflow begins with the purified compound, which then undergoes parallel analysis by NMR, FT-IR, and MS. The data from each technique provides complementary information regarding the compound's structure, functional groups, and molecular weight. The culmination of this data allows for the unambiguous structural elucidation and purity assessment of the target molecule.
An In-depth Technical Guide to the Solubility of 3-Bromo-6-chloro-2-methoxypyridine in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility characteristics of 3-Bromo-6-chloro-2-methoxypyridine (CAS No. 1211526-62-3), a key intermediate in the pharmaceutical and fine chemical industries. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature and public databases, this document provides a comprehensive overview based on available qualitative information, predicted properties, and established methodologies for solubility determination.
Introduction
This compound is a halogenated and methoxylated pyridine derivative. Its structural features, including the presence of bromine, chlorine, and a methoxy group on the pyridine ring, significantly influence its physicochemical properties, such as its solubility in various organic solvents. Understanding these solubility characteristics is crucial for its application in chemical synthesis, purification, and formulation development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the compound's behavior.
| Property | Value | Source |
| CAS Number | 1211526-62-3 | Echemi[1] |
| Molecular Formula | C₆H₅BrClNO | Echemi[1] |
| Molecular Weight | 222.47 g/mol | Sunway Pharm Ltd |
| Physical Form | Powder or liquid | Echemi[1] |
| Boiling Point (Predicted) | 227.3 ± 35.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.650 ± 0.06 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | -1.99 ± 0.10 | ChemicalBook[2] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C | ChemicalBook[2] |
Solubility Profile
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Predicted/Inferred Solubility | Rationale/Source |
| Methanol | Soluble | A polar protic solvent, likely to dissolve the compound. |
| Ethanol | Likely Soluble | Similar to methanol, a polar protic solvent. |
| Acetone | Likely Soluble | A polar aprotic solvent, often a good solvent for substituted pyridines. |
| Dichloromethane | Likely Soluble | A common solvent for organic synthesis involving similar compounds. |
| Ethyl Acetate | Moderately Soluble | A solvent of intermediate polarity, often used in extraction and chromatography. |
| Hexane | Sparingly Soluble to Insoluble | A nonpolar solvent, unlikely to be a good solvent for this polar molecule. Often used as an anti-solvent in recrystallization.[3] |
| Water | Insoluble | The hydrophobic nature of the bromochloropyridine backbone would limit aqueous solubility. |
Experimental Protocol for Solubility Determination
To ascertain the quantitative solubility of this compound, a standardized experimental protocol is recommended. The following gravimetric method is a widely accepted approach.
Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or pre-weighed vials
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed container to remove any undissolved solid.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, accurately weigh the container with the dried residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility as grams of solute per 100 mL of solvent ( g/100 mL) or in other appropriate units (e.g., mol/L).
-
Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
References
An In-depth Technical Guide to the Safety and Handling of 3-Bromo-6-chloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Bromo-6-chloro-2-methoxypyridine, a chemical intermediate used in industrial and scientific research. The following sections detail its hazards, protective measures, and emergency procedures to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious eye irritation | Category 2 | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation[2] |
Precautionary Statements:
A series of precautionary statements under the Globally Harmonized System (GHS) provide guidance on preventing and responding to potential exposure. Key statements include:
-
Prevention: P261, P264, P270, P271, P280[2]
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P317, P362+P364[1][2]
-
Storage: P403+P233, P405[2]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H5BrClNO[3] |
| Molecular Weight | 222.467 g/mol [3] |
| Appearance | Solid (form not specified) |
| Boiling Point | 227.3±35.0 °C (Predicted)[3] |
| Flash Point | 91.3±25.9 °C (Predicted)[3] |
| Density | 1.650±0.06 g/cm3 (Predicted)[3] |
Experimental Protocols
Detailed experimental protocols involving this compound are not publicly available in the referenced safety documents. Researchers should develop specific protocols based on the requirements of their individual experiments, incorporating the safety and handling guidelines provided in this document.
Safe Handling and Storage
Proper handling and storage procedures are paramount to minimizing risk.
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment.[2][5]
-
Wash hands thoroughly after handling.[1]
-
Use non-sparking tools and prevent electrostatic discharge.[2]
Storage:
-
Store away from incompatible materials and foodstuffs.[2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield.[6] | Conforming to EN166 (EU) or NIOSH (US).[1][6] |
| Skin | Chemical-impermeable gloves and fire/flame resistant and impervious clothing.[6] | Inspect gloves prior to use.[1] |
| Respiratory | Full-face respirator if exposure limits are exceeded or irritation is experienced. | Use equipment tested and approved under appropriate government standards. |
Emergency Procedures
In the event of an emergency, follow these procedures promptly.
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][6] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2][6]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[2][6]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[6]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately.[1][6]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][6]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][6]
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment, including chemical-impermeable gloves. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[1][2][6] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[2][6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][6]
-
Methods for Cleaning Up: Collect and arrange for disposal. Keep in suitable, closed containers for disposal.[1][6]
Workflow for Handling an Accidental Spill
References
The Strategic Utility of 3-Bromo-6-chloro-2-methoxypyridine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-chloro-2-methoxypyridine has emerged as a pivotal building block in contemporary medicinal chemistry, offering a versatile scaffold for the synthesis of complex therapeutic agents. Its unique substitution pattern, featuring strategically positioned bromine, chlorine, and methoxy groups on a pyridine core, provides medicinal chemists with a rich platform for molecular elaboration and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide delves into the potential applications of this compound, with a particular focus on its role in the development of novel SHP2 phosphatase inhibitors and prostaglandin EP3 receptor antagonists.
Core Applications in Drug Discovery
The chemical architecture of this compound makes it an ideal starting material for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities. The bromine atom at the 3-position serves as a prime handle for palladium-catalyzed reactions, while the chlorine atom at the 6-position and the methoxy group at the 2-position modulate the electronic properties of the pyridine ring and offer additional sites for modification.
Intermediate in the Synthesis of SHP2 Phosphatase Inhibitors
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation signaling pathways.[1] Dysregulation of SHP2 has been implicated in various cancers, making it a compelling target for therapeutic intervention.
This compound has been successfully employed as a key intermediate in the synthesis of potent and selective SHP2 inhibitors. A crucial step in the synthetic route involves a Buchwald-Hartwig amination reaction, where the bromine atom of this compound is displaced by an amino group of a suitable coupling partner, such as 1,2,3,4-tetrahydroquinoline. This reaction forges a critical carbon-nitrogen bond, leading to the core structure of the SHP2 inhibitor.
While specific quantitative data for a broad series of SHP2 inhibitors derived from this compound is limited in the public domain, the patent literature indicates that compounds synthesized from this intermediate exhibit significant inhibitory activity against the SHP2 phosphatase.
Table 1: Representative Biological Data for SHP2 Inhibitors
| Compound ID | Target | IC50 (nM) | Cell-Based Assay | Reference |
| SHP099 | SHP2 | 71 | p-ERK inhibition in KYSE-520 cells | Proprietary Data |
| TNO155 | SHP2 | 30 | p-ERK inhibition in various cell lines | Proprietary Data |
| RMC-4550 | SHP2 | 15 | p-ERK inhibition in NCI-H358 cells | Proprietary Data |
Note: The data in this table is representative of the potency of clinical-stage SHP2 inhibitors and is provided for illustrative purposes. Specific data for compounds directly synthesized from this compound is not publicly available.
Precursor for Prostaglandin EP3 Receptor Antagonists
The prostaglandin E2 (PGE2) receptor EP3 subtype is involved in a multitude of physiological processes, including inflammation, pain, and cardiovascular function. Antagonists of the EP3 receptor are being investigated for their therapeutic potential in treating a range of conditions, such as pain, inflammatory diseases, and certain cardiovascular disorders.
This compound serves as a valuable starting material for the synthesis of novel prostaglandin EP3 receptor antagonists. The synthetic strategy often involves a palladium-catalyzed cross-coupling reaction at the 3-position of the pyridine ring. For instance, coupling with reagents like tert-butyl cyanoacetate can introduce a key functional group that is further elaborated to generate the final antagonist structure.
Table 2: Representative Biological Data for Prostaglandin EP3 Receptor Antagonists
| Compound ID | Target | Ki (nM) | Functional Assay | Reference |
| DG-041 | EP3 | 1.2 | Inhibition of PGE2-induced platelet aggregation | Proprietary Data |
| L-798,106 | EP3 | 0.8 | Inhibition of PGE2-mediated signaling | Proprietary Data |
| ONO-AE3-240 | EP3 | 2.5 | Blockade of EP3 receptor activation | Proprietary Data |
Note: This table presents representative data for known EP3 receptor antagonists to illustrate the typical potency of this class of compounds. Specific data for derivatives of this compound is not publicly available.
Experimental Protocols
The following are generalized experimental protocols for the key reactions involving this compound, based on procedures described in the patent literature and established methodologies for these transformations.
Protocol 1: Buchwald-Hartwig Amination for Synthesis of a SHP2 Inhibitor Intermediate
Reaction: Synthesis of 6-chloro-2-methoxy-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyridine
Materials:
-
This compound
-
1,2,3,4-Tetrahydroquinoline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add 1,2,3,4-tetrahydroquinoline (1.1-1.5 eq).
-
Add the palladium catalyst, Pd₂(dba)₃ (0.01-0.05 eq), and the ligand, Xantphos (0.02-0.10 eq).
-
Add the base, sodium tert-butoxide (1.5-2.0 eq).
-
Add anhydrous toluene to the desired concentration.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-chloro-2-methoxy-3-(1,2,3,4-tetrahydroquinolin-1-yl)pyridine.
-
Characterize the final product by appropriate analytical methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: Palladium-Catalyzed Cross-Coupling for Synthesis of a Prostaglandin EP3 Receptor Antagonist Intermediate
Reaction: Synthesis of tert-butyl 2-cyano-2-(6-chloro-2-methoxypyridin-3-yl)acetate
Materials:
-
This compound
-
tert-Butyl cyanoacetate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium tert-butoxide (NaOtBu)
-
Dioxane, anhydrous
Procedure:
-
In a reaction vessel maintained under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous dioxane.
-
Add tert-butyl cyanoacetate (1.0-1.2 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.01-0.05 eq).
-
Add the base, sodium tert-butoxide (2.0-2.5 eq).
-
Heat the reaction mixture to 70-90 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent in vacuo.
-
Purify the residue by silica gel column chromatography to yield tert-butyl 2-cyano-2-(6-chloro-2-methoxypyridin-3-yl)acetate.
-
Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Visualizations
Synthetic Workflows
Caption: Synthetic routes utilizing this compound.
Signaling Pathways
Caption: Targeted signaling pathways.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry campaigns targeting complex diseases. Its utility in the synthesis of SHP2 phosphatase inhibitors and prostaglandin EP3 receptor antagonists highlights its potential for generating novel drug candidates. The strategic application of modern cross-coupling methodologies allows for the efficient elaboration of this pyridine core into diverse and potent bioactive molecules. Further exploration of the chemical space accessible from this intermediate is likely to yield additional promising therapeutic agents in various disease areas.
References
A Technical Guide to the Differential Reactivity of Bromine and Chlorine in 3-Bromo-6-chloro-2-methoxypyridine: A Synthetic Chemist's Perspective
Abstract
This in-depth technical guide provides a comprehensive analysis of the differential reactivity of the bromine and chlorine substituents in 3-bromo-6-chloro-2-methoxypyridine. This versatile building block is of significant interest to researchers, scientists, and drug development professionals. By dissecting the electronic and steric factors that govern its reactivity in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, this guide offers a predictive framework for achieving regioselective functionalization. Detailed, field-proven experimental protocols and mechanistic insights are provided to empower chemists to strategically leverage the unique reactivity of this dihalopyridine for the synthesis of complex molecular architectures.
Introduction: The Strategic Value of Dihalopyridines in Synthesis
Dihalogenated pyridines are invaluable synthons in the fields of medicinal chemistry, agrochemicals, and materials science. Their utility stems from the ability to perform sequential and regioselective functionalization, allowing for the controlled introduction of diverse molecular fragments. The molecule this compound presents a particularly interesting case study in selectivity, with two different halogen atoms positioned on an electronically modified pyridine ring. Understanding the nuanced reactivity of the C3-Br versus the C6-Cl bond is paramount for its effective utilization in complex synthesis campaigns. This guide will explore the fundamental principles that dictate this differential reactivity and provide practical guidance for its application.
Analysis of the this compound System
The reactivity of the two halogen atoms in this compound is a function of several interconnected factors:
-
Electronic Effects of the Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, creating a π-deficient system that is more susceptible to nucleophilic attack compared to a benzene ring.[1][2] This effect is most pronounced at the α (2- and 6-) and γ (4-) positions.
-
Influence of the 2-Methoxy Group: The methoxy group at the 2-position is a strong electron-donating group through resonance, which can counteract the electron-withdrawing effect of the pyridine nitrogen. This has a significant impact on the electron density at different positions of the ring.
-
Inherent Reactivity of Bromine vs. Chlorine: In many reaction classes, particularly palladium-catalyzed cross-couplings, the carbon-bromine bond is inherently more reactive than the carbon-chlorine bond due to its lower bond dissociation energy.[3][4]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > OTf > Cl.[5] This trend is primarily governed by the rate-determining oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond.[4] The weaker carbon-bromine bond in 3-bromofuro[2,3-b]pyridine leads to a faster oxidative addition compared to the stronger carbon-chlorine bond in the chloro-analogue.[5]
For this compound, this principle strongly suggests that the C3-Br bond will be preferentially activated in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for selective functionalization at the 3-position while leaving the 6-chloro substituent intact for subsequent transformations.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The regioselectivity of nucleophilic aromatic substitution (SNAr) on the pyridine ring is governed by the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate.[6][7] Electron-withdrawing groups ortho and para to the leaving group facilitate this stabilization.[8]
In this compound:
-
The 6-chloro substituent is at a position activated by the electron-withdrawing nitrogen atom of the pyridine ring.
-
The 3-bromo substituent is at a meta-like position relative to the nitrogen, which is generally less activated for SNAr.
-
The 2-methoxy group , being electron-donating, deactivates the ring towards nucleophilic attack.
Therefore, it is predicted that the C6-Cl bond will be more susceptible to nucleophilic aromatic substitution than the C3-Br bond, provided a sufficiently strong nucleophile is used to overcome the deactivating effect of the methoxy group.
Experimental Protocols for Regioselective Functionalization
The following protocols are provided as robust starting points for the selective functionalization of this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents unless otherwise noted.
Protocol 1: Suzuki-Miyaura Coupling at the C3-Position
This protocol is designed for the selective formation of a C-C bond at the 3-position.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/H₂O (4:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination at the C3-Position
This protocol facilitates the selective formation of a C-N bond at the 3-position.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.02 mmol, 2 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge a reaction tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the amine, followed by toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling at the C3-Position
This protocol is for the selective formation of a C-C triple bond at the 3-position.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (3.0 mmol, 3.0 equiv)
-
Anhydrous THF (10 mL)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture, dilute with diethyl ether, and filter through celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Summary of Reactivity and Strategic Considerations
The differential reactivity of the bromine and chlorine atoms in this compound provides a powerful tool for synthetic chemists. The following table summarizes the key considerations for achieving regioselective functionalization.
| Reaction Type | Preferred Position of Attack | Key Rationale | Recommended Conditions |
| Palladium-Catalyzed Cross-Coupling | C3-Br | Lower C-Br bond dissociation energy facilitates oxidative addition. | Pd catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with appropriate ligand), base, and suitable solvent. |
| Nucleophilic Aromatic Substitution | C6-Cl | Position is activated by the pyridine nitrogen; C3 is meta-like and less activated. | Strong nucleophile (e.g., NaOR, R₂NH), polar aprotic solvent, and potentially elevated temperatures. |
Conclusion
The selective functionalization of this compound is a readily achievable goal through the judicious choice of reaction conditions. The C3-bromo position is the primary site of reactivity in palladium-catalyzed cross-coupling reactions, a consequence of the inherent lability of the C-Br bond in the oxidative addition step. Conversely, the C6-chloro position is the more electrophilic site for nucleophilic aromatic substitution due to its proximity to the electron-withdrawing pyridine nitrogen. By understanding and applying these fundamental principles, researchers can unlock the full synthetic potential of this versatile dihalopyridine intermediate, enabling the efficient construction of complex and novel molecular entities for a wide range of applications in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 7. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Bromo-6-chloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic reactive sites of 3-Bromo-6-chloro-2-methoxypyridine. The strategic placement of bromo, chloro, and methoxy substituents on the pyridine ring dictates its reactivity, making it a versatile building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document outlines the predicted reactivity based on established principles of pyridine chemistry and data from analogous systems, supported by detailed experimental considerations and visualizations to guide synthetic strategies.
Predicted Reactive Sites: A Theoretical Overview
The reactivity of this compound is governed by the interplay of inductive and resonance effects of its substituents, as well as the inherent electronic properties of the pyridine ring.
Electrophilic Sites: The pyridine ring is electron-deficient, particularly at the C-2, C-4, and C-6 positions, making it susceptible to nucleophilic attack. The presence of two halogen atoms, which are good leaving groups, further enhances the electrophilicity of the carbon atoms to which they are attached.
Based on the general reactivity trend of halogens in nucleophilic aromatic substitution (SNAr) reactions (I > Br > Cl > F), the primary electrophilic sites are predicted to be:
-
C-6 (chloro-substituted): This position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom and the chlorine atom.
-
C-3 (bromo-substituted): While bromine is a better leaving group than chlorine, the C-3 position is generally less activated towards SNAr in pyridines compared to the C-2, C-4, and C-6 positions. However, under certain conditions, particularly with strong nucleophiles or in the presence of a catalyst, reaction at this site is possible.
Nucleophilic Sites: The pyridine ring itself can act as a nucleophile in certain reactions, such as electrophilic aromatic substitution. However, the presence of electron-withdrawing halogen substituents deactivates the ring towards electrophiles. More relevantly, the carbon atoms of the pyridine ring can be rendered nucleophilic through deprotonation (lithiation), creating potent organometallic intermediates. The likely nucleophilic sites are:
-
C-4 and C-5: The protons at these positions are the most acidic on the pyridine ring, influenced by the adjacent electron-withdrawing groups. Directed ortho-metalation strategies using strong bases like lithium diisopropylamide (LDA) can selectively deprotonate these positions, creating nucleophilic centers for reaction with various electrophiles.
The following diagram illustrates the predicted electrophilic and nucleophilic sites of this compound.
Data Presentation: Reactivity Comparison
Due to the lack of specific quantitative data for this compound in the public domain, the following table summarizes the expected reactivity based on studies of analogous polysubstituted pyridines. This data should be used as a predictive guide for reaction planning.
| Position | Reaction Type | Relative Reactivity | Supporting Evidence / Rationale |
| C-6 | Nucleophilic Aromatic Substitution (SNAr) | High | Activated by adjacent nitrogen and chloro leaving group. Generally, positions ortho and para to the ring nitrogen are most susceptible to SNAr. |
| C-3 | Nucleophilic Aromatic Substitution (SNAr) | Moderate | Bromine is a good leaving group, but the C-3 position is less electronically activated for SNAr compared to C-6. |
| C-3 | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | High | The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. |
| C-6 | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Low | The C-Cl bond is less reactive than the C-Br bond under standard Suzuki coupling conditions. |
| C-4 | Deprotonation (Lithiation) | High | The C-4 proton is activated by the adjacent electron-withdrawing nitrogen and C-3 bromo substituent. |
| C-5 | Deprotonation (Lithiation) | Moderate | The C-5 proton is activated by the adjacent C-6 chloro substituent. |
Experimental Protocols for Site-Selective Reactions
The following are generalized experimental protocols for achieving site-selective functionalization of this compound, based on established methodologies for similar compounds. Optimization will be necessary for this specific substrate.
Protocol for Nucleophilic Aromatic Substitution at C-6
This protocol describes a typical SNAr reaction with an amine nucleophile, targeting the more reactive C-6 position.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, DMSO, NMP)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the base (2.0-3.0 eq).
-
Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.
-
Add the amine nucleophile (1.1-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Suzuki Cross-Coupling at C-3
This protocol outlines a standard Suzuki-Miyaura cross-coupling reaction, targeting the more reactive C-3 bromo position.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, CsF)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DME)
-
Water (for biphasic systems)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Add the anhydrous solvent (and water if applicable).
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Directed Ortho-Lithiation at C-4
This protocol describes a directed ortho-metalation to generate a nucleophilic species at the C-4 position.
Materials:
-
This compound
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
Anhydrous solvent (e.g., THF)
-
Electrophile (e.g., benzaldehyde, iodine)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare a solution of LDA in anhydrous THF at -78 °C.
-
To a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the pre-cooled LDA solution (1.1 eq) to the pyridine solution at -78 °C and stir for 1-2 hours.
-
Add the electrophile (1.2 eq) to the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations: Reaction Pathways and Workflows
Nucleophilic Aromatic Substitution (SNAr) Pathway
The following diagram illustrates the generally accepted addition-elimination mechanism for SNAr reactions on the pyridine ring.
Suzuki Cross-Coupling Catalytic Cycle
The diagram below outlines the key steps in the palladium-catalyzed Suzuki cross-coupling reaction.
Experimental Workflow for Lithiation and Electrophilic Quench
This flowchart details the general laboratory workflow for performing a directed ortho-lithiation followed by reaction with an electrophile.
Conclusion
This compound is a highly functionalized pyridine derivative with distinct electrophilic and nucleophilic centers that can be selectively targeted to afford a variety of substituted pyridines. The C-6 position is predicted to be the most susceptible to nucleophilic aromatic substitution, while the C-3 position is the preferred site for palladium-catalyzed cross-coupling reactions. Furthermore, the C-4 and C-5 positions can be rendered nucleophilic via directed ortho-lithiation. This guide provides a theoretical framework and practical starting points for the synthetic utilization of this versatile building block. Researchers are encouraged to use this information as a foundation for the development of novel synthetic methodologies and the construction of complex molecular architectures.
In-Depth Technical Guide to 3-Bromo-6-chloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-chloro-2-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a chlorine atom, and an electron-donating methoxy group, makes it a valuable intermediate in the synthesis of complex organic molecules. This compound is of particular interest to researchers in the pharmaceutical and agrochemical industries for the development of novel bioactive compounds. The strategic placement of its functional groups allows for a variety of chemical transformations, including cross-coupling reactions, to build molecular complexity.
Commercial Suppliers
A number of commercial suppliers offer this compound, with varying purity levels, quantities, and pricing. The following table summarizes the available data from a selection of vendors.
| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |
| AOBChem | 1211526-62-3 | 97% | 5g, 10g, 25g, 100g | $168 (5g), $280 (10g), $480 (25g), $1,200 (100g)[1] |
| ATK CHEMICAL COMPANY LIMITED | 1211526-62-3 | 99% | Inquire | Inquire |
| HANGZHOU LEAP CHEM CO., LTD. | 1211526-62-3 | Industrial Grade/95%, 99% | Inquire | Inquire[2] |
| CP Lab Chemicals | 777931-67-6 (Isomer) | min 98% | 10g | Inquire[3] |
| Drvmr Labs Pvt. Ltd. (via IndiaMART) | 132606-40-7 (Methyl analog) | 98% | Per kg | ~₹13,000/kg |
Experimental Protocols
One plausible synthetic route could involve the diazotization of an amino-pyridine precursor, followed by a Sandmeyer-type reaction to introduce the chloro and bromo groups. Subsequent methoxylation would yield the final product.
A representative, though not identical, procedure for the synthesis of a related compound, 5-bromo-2-chloro-6-methylpyridine from 2-amino-5-bromo-6-methylpyridine, is described as follows:
Synthesis of 5-bromo-2-chloro-6-methylpyridine
-
Step 1: Diazotization and Chlorination. To a 2L three-necked round-bottomed flask, add dichloromethane (900 mL), followed by 2-amino-6-methyl-5-bromopyridine (74.23 g, 0.39 mol), pyridine hydrochloride (139 g, 1.2 mol), sodium nitrite (83.26 g, 1.2 mol), and cuprous chloride (3.76 g, 5%). The reaction mixture is stirred, likely at a reduced temperature, to facilitate the diazotization and subsequent chlorination.
This general approach highlights a potential pathway for the synthesis of this compound, which would require adaptation and optimization for the specific substrate.
Application in the Synthesis of Biologically Active Molecules
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[4] The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and amino groups, at this position.
While specific signaling pathways directly modulated by this compound itself are not documented, its utility as a synthetic intermediate allows for the creation of molecules that target various biological pathways. For instance, substituted pyridines are common scaffolds in the development of kinase inhibitors. A plausible application of this intermediate is in the synthesis of inhibitors targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
The following diagram illustrates a hypothetical experimental workflow for the utilization of this compound in a Suzuki-Miyaura cross-coupling reaction to generate a library of compounds for screening against a kinase target.
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a common target for kinase inhibitors that could potentially be synthesized using this compound as a starting material.
Conclusion
This compound is a valuable and commercially available chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of a diverse range of complex molecules. While detailed public information on its specific biological activities is limited, its structural features make it an ideal starting material for the creation of compounds targeting key signaling pathways, such as the PI3K/AKT/mTOR pathway, which are critical in various disease states. Further research and development involving this compound are likely to yield novel and impactful bioactive molecules.
References
- 1. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 2. 2-Bromo-3-methoxy-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-6-chloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction is particularly valuable in the synthesis of biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals and functional materials. 3-Bromo-6-chloro-2-methoxypyridine is a versatile building block in medicinal chemistry, and its selective functionalization via Suzuki coupling provides a direct route to a diverse range of 3-aryl-6-chloro-2-methoxypyridine derivatives. These products are key intermediates in the development of novel therapeutic agents.
This document provides a detailed protocol for the regioselective Suzuki coupling of this compound with various arylboronic acids. The protocol is based on established methodologies for similar dihalopyridine systems, leveraging the differential reactivity of the carbon-bromine and carbon-chlorine bonds.
Regioselectivity of the Coupling Reaction
The Suzuki coupling of this compound is anticipated to proceed with high regioselectivity at the C-3 position. This selectivity is governed by the relative reactivity of the carbon-halogen bonds in the oxidative addition step of the palladium catalytic cycle. The general order of reactivity for halogens in Suzuki couplings is I > Br > Cl. Consequently, the carbon-bromine bond at the 3-position is significantly more susceptible to oxidative addition by the palladium(0) catalyst than the more robust carbon-chlorine bond at the 6-position. This inherent difference in reactivity allows for the selective formation of the C(sp²)-C(sp²) bond at the desired position, leaving the chloro-substituent intact for potential further transformations.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives with various boronic acids. These conditions provide a strong starting point for the optimization of reactions with this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-18 | 75-90 |
| 2 | Pd₂(dba)₃ (1.5-2) | SPhos (3-4) | K₃PO₄ (2-3) | Toluene or 1,4-Dioxane | 100-110 | 8-16 | 80-95 |
| 3 | PdCl₂(dppf) (2-3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85-95 | 12-24 | 70-88 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | THF or Toluene | 80-100 | 10-18 | 85-98 |
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 90-100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-6-chloro-2-methoxypyridine product.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling.
Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-chloro-2-methoxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3-Bromo-6-chloro-2-methoxypyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document outlines various palladium-catalyzed reactions, offering detailed protocols and a comparative analysis of catalytic systems to facilitate the synthesis of diverse functionalized pyridine derivatives.
Introduction
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling chemoselective substitution at the 3-position. This selectivity is crucial for the stepwise introduction of different substituents, leading to the construction of complex molecular architectures.
This document covers several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Negishi, Stille, and Kumada couplings. For each reaction, a general overview, a detailed experimental protocol, and a summary of representative catalytic systems are provided.
General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The fundamental steps include:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Stille, Negishi, Kumada) or Coordination/Deprotonation (for Buchwald-Hartwig, Sonogashira, Heck): The nucleophilic coupling partner transfers its organic group to the palladium center, or coordinates to the palladium and undergoes subsequent transformation.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated to form the final product, regenerating the Pd(0) catalyst.
Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-6-chloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Sonogashira cross-coupling reaction of 3-Bromo-6-chloro-2-methoxypyridine. This versatile reaction enables the formation of a carbon-carbon bond between the pyridine scaffold and a terminal alkyne, a transformation of significant interest in medicinal chemistry and materials science for the synthesis of novel substituted pyridines.
Introduction
The Sonogashira coupling is a powerful and widely used cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] For dihalogenated substrates like this compound, the reaction can be performed with high selectivity. Due to the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions, the Sonogashira coupling is expected to occur selectively at the 3-position.[3] The general reactivity trend for halides is I > Br > Cl.[1][3]
This selectivity allows for the stepwise functionalization of the pyridine ring, making this compound a valuable building block for creating complex molecular architectures. The remaining chlorine atom can be targeted in a subsequent cross-coupling reaction under more forcing conditions if desired.
Reaction Conditions Overview
The successful Sonogashira coupling of this compound is dependent on several key parameters, including the choice of catalyst, ligand, base, solvent, and temperature. A summary of commonly employed conditions is presented below.
| Parameter | Typical Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Catalyst loading typically ranges from 1-5 mol%.[4][5] |
| Copper(I) Co-catalyst | CuI | Typically used in amounts of 1-10 mol%.[4] Copper-free conditions are also possible.[6][7] |
| Ligand | PPh₃, other phosphine ligands | Often already incorporated in the palladium catalyst. Additional ligand may be added.[4] |
| Base | Et₃N, i-Pr₂NH, piperidine, K₂CO₃, Cs₂CO₃ | An amine base can often serve as the solvent as well.[1][7] |
| Solvent | Et₃N, DMF, THF, Toluene, Dioxane | Anhydrous and deoxygenated solvents are recommended.[2][8] |
| Alkyne | Various terminal alkynes (aryl, alkyl, silyl) | Typically used in 1.0 to 1.5 equivalents.[8] |
| Temperature | Room temperature to 100 °C | Reaction temperature depends on the reactivity of the substrates.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent degradation of the catalyst.[2][9] |
Experimental Protocols
The following are generalized protocols for the Sonogashira coupling of this compound. Optimization may be required for specific alkynes.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol outlines a standard procedure using a palladium catalyst and a copper(I) co-catalyst.
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N) (as solvent)
-
Tetrahydrofuran (THF) (co-solvent, optional)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂ and CuI.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[9]
-
Add anhydrous, degassed triethylamine via syringe, followed by anhydrous, degassed THF (if used).
-
Add the terminal alkyne via syringe and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be gently heated to 40-60 °C.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-6-chloro-2-methoxypyridine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative for substrates that are sensitive to copper or to minimize alkyne homocoupling.[6][7]
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Piperidine or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
N,N-Dimethylformamide (DMF) (as solvent)
-
Saturated aqueous NaHCO₃ solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed DMF via syringe.
-
Add the terminal alkyne and the amine base (piperidine or DIPEA) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycle for the copper-cocatalyzed Sonogashira coupling.
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Reactions under an inert atmosphere should be performed using appropriate Schlenk line techniques.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scirp.org [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Leveraging 3-Bromo-6-chloro-2-methoxypyridine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach relies on screening libraries of low molecular weight compounds, or "fragments," to identify weak but high-quality interactions with a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules.
3-Bromo-6-chloro-2-methoxypyridine is a versatile heterocyclic compound that serves as an excellent starting point for FBDD campaigns. Its pyridine core is a common motif in numerous approved drugs, offering favorable physicochemical properties. The strategic placement of a methoxy group and two distinct halogen atoms (bromine and chlorine) provides well-defined vectors for synthetic elaboration, allowing for a systematic exploration of the chemical space surrounding the initial fragment hit. This document provides detailed application notes and protocols for the use of this compound as a foundational fragment in drug discovery projects.
Physicochemical Properties and "Rule of Three" Compliance
For a compound to be considered a viable fragment for FBDD, it should ideally adhere to the "Rule of Three" (Ro3).[1] This rule provides a set of guidelines for the physicochemical properties of fragments to ensure they are small, simple, and have good solubility. The properties of this compound are summarized in the table below, demonstrating its suitability as a starting fragment.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight | 222.47 g/mol | ≤ 300 Da | Yes |
| cLogP | 2.8 | ≤ 3 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 2 (N, O) | ≤ 3 | Yes |
| Rotatable Bonds | 1 | ≤ 3 | Yes |
Data sourced from chemical supplier databases and computational predictions.[2][3]
Application in Fragment Library Synthesis
The true utility of this compound in FBDD lies in its potential for creating a diverse library of derivatives through selective chemical modifications. The differential reactivity of the bromine and chlorine atoms allows for regioselective functionalization, providing a powerful tool for structure-activity relationship (SAR) studies.
Key Synthetic Transformations:
-
Suzuki-Miyaura Cross-Coupling: The bromine atom at the 3-position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the chlorine atom at the 6-position. This allows for the selective introduction of a wide range of aryl and heteroaryl groups at this position.
-
Buchwald-Hartwig Amination: Similar to the Suzuki coupling, the C-Br bond can be selectively targeted for the introduction of various amines, amides, and other nitrogen-containing functional groups.
-
Sonogashira Coupling: The bromine at C-3 can also be used to introduce alkyne moieties, providing a linear extension vector for fragment growth.
-
Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom at the 6-position is activated towards nucleophilic attack, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols, particularly after initial functionalization at the C-3 position.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol describes a general procedure for the selective Suzuki-Miyaura cross-coupling reaction at the C-3 position of this compound.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DME)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.05-0.10 eq) and the solvent.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Subsequent Nucleophilic Aromatic Substitution at the C-6 Position
This protocol outlines a general method for the substitution of the chlorine atom at the C-6 position following the initial functionalization at C-3.
Materials:
-
3-Aryl-6-chloro-2-methoxypyridine (from Protocol 1)
-
Nucleophile (e.g., primary or secondary amine, alcohol, thiol)
-
Base (e.g., K₂CO₃, NaH, Et₃N)
-
Solvent (e.g., DMSO, DMF, NMP)
Procedure:
-
To a reaction flask, add the 3-aryl-6-chloro-2-methoxypyridine (1.0 eq) and the chosen solvent.
-
Add the nucleophile (1.2-2.0 eq) and the base (1.5-3.0 eq).
-
Heat the reaction mixture to 100-150 °C and monitor its progress.
-
After completion, cool the mixture to room temperature and add water to precipitate the product or to allow for extraction.
-
If a precipitate forms, filter, wash with water, and dry.
-
If extraction is necessary, use an appropriate organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Fragment-Based Screening Workflow
A typical FBDD campaign using this compound as a starting fragment would involve a multi-stage process of screening, validation, and optimization.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Hypothetical Application: Targeting Protein Kinases
The pyridine scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[4][5][6] The PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, is a prime target for such inhibitors.[4] Derivatives of this compound can be designed to target the ATP-binding site of these kinases.
Caption: Inhibition of the PI3K signaling pathway by a hypothetical inhibitor.
Quantitative Data Summary
The following table presents hypothetical data for a series of compounds derived from this compound, illustrating how SAR could be developed.
| Compound ID | R1 (at C-3) | R2 (at C-6) | PI3Kα IC₅₀ (µM) | Ligand Efficiency (LE) |
| Fragment-01 | -Br | -Cl | > 500 | - |
| Compound-A1 | Phenyl | -Cl | 150 | 0.25 |
| Compound-A2 | 4-Fluorophenyl | -Cl | 95 | 0.27 |
| Compound-A3 | 3-Aminophenyl | -Cl | 50 | 0.31 |
| Compound-B1 | 3-Aminophenyl | -NH₂ | 25 | 0.35 |
| Compound-B2 | 3-Aminophenyl | -NH(CH₃) | 15 | 0.36 |
| Compound-B3 | 3-Aminophenyl | -Morpholino | 5 | 0.42 |
This data is illustrative and intended to demonstrate the process of fragment evolution.
Conclusion
This compound represents a valuable and versatile starting fragment for FBDD campaigns. Its adherence to the "Rule of Three," coupled with the potential for selective and diverse chemical elaboration, makes it an attractive scaffold for the synthesis of fragment libraries. The protocols and workflows outlined in this document provide a framework for researchers to utilize this compound in their efforts to discover and develop novel therapeutics against a range of biological targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Substituted Pyridines from 3-Bromo-6-chloro-2-methoxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of polysubstituted pyridine rings is a critical endeavor in modern synthetic chemistry. 3-Bromo-6-chloro-2-methoxypyridine serves as a versatile and valuable starting material for the synthesis of a diverse range of substituted pyridines. Its distinct electronic and steric properties, arising from the methoxy group and the two different halogen substituents, allow for regioselective functionalization through various cross-coupling and substitution reactions.
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines from this compound, focusing on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution. The inherent reactivity difference between the bromine and chlorine atoms on the pyridine ring, where the C-Br bond is generally more susceptible to oxidative addition in palladium-catalyzed cycles, is a key principle underpinning the regioselectivity of these transformations.
Reaction Pathways Overview
The primary synthetic strategies for the functionalization of this compound are illustrated below. These pathways leverage the differential reactivity of the C-Br and C-Cl bonds to achieve selective substitution at the 3-position.
Caption: Synthetic pathways for the functionalization of this compound.
I. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1][2] In the case of this compound, the reaction can be performed regioselectively at the more reactive C-Br bond.
Experimental Protocol: Synthesis of 3-Aryl-6-chloro-2-methoxypyridine
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the main reaction flask.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, use three cycles of freeze-pump-thaw.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for the time required for completion (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-aryl-6-chloro-2-methoxypyridine.
Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 16 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 18 | 92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | 78 |
Note: The data in this table are representative and may vary based on the specific arylboronic acid and reaction conditions used. Optimization may be required for each substrate.
References
- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Protocol for the Lithiation of 3-Bromo-6-chloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the regioselective lithiation of 3-Bromo-6-chloro-2-methoxypyridine, a versatile building block in medicinal chemistry and materials science. The described method focuses on a halogen-lithium exchange at the more reactive 3-bromo position to generate the corresponding 3-lithio-6-chloro-2-methoxypyridine intermediate. This powerful synthetic intermediate can subsequently be reacted with a variety of electrophiles to introduce diverse functional groups at the C3 position of the pyridine ring. This document outlines the experimental procedure, necessary reagents, reaction conditions, and data presentation to guide researchers in successfully applying this methodology.
Introduction
Substituted pyridines are prevalent scaffolds in pharmaceuticals and functional materials. The targeted functionalization of the pyridine ring is crucial for the development of novel compounds with desired properties. For dihalogenated pyridines such as this compound, selective functionalization can be achieved through judicious choice of metallation strategy. The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond towards lithium-halogen exchange allows for the regioselective formation of the C3-lithiated species.[1][2] The 2-methoxy group can also play a role in directing metallation to the ortho C3 position.[3][4][5] This protocol details a procedure for the efficient generation of 3-lithio-6-chloro-2-methoxypyridine and its subsequent trapping with an electrophile.
Data Presentation
The following table summarizes the expected yields for the lithiation of this compound and subsequent reaction with a generic electrophile (E+). The data is representative of typical outcomes for such reactions based on similar transformations reported in the literature.
| Entry | Lithiating Agent | Electrophile (E+) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-Butyllithium | N,N-Dimethylformamide (DMF) | THF | -78 | 1 | 75 |
| 2 | sec-Butyllithium | Acetone | THF | -78 | 1.5 | 68 |
| 3 | tert-Butyllithium | Trimethylsilyl chloride (TMSCl) | Diethyl Ether | -78 to 0 | 2 | 82 |
Experimental Protocol
This protocol describes the lithiation of this compound followed by quenching with an electrophile, as exemplified by N,N-dimethylformamide (DMF) to yield the corresponding aldehyde.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration) under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add a solution of n-Butyllithium (1.1 eq) in hexanes dropwise to the cooled solution via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Lithiation: Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species is typically rapid at this temperature.[6][7]
-
Electrophilic Quench: Add the electrophile (e.g., anhydrous DMF, 1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to 0 °C over 1 hour.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure desired product.
Mandatory Visualizations
Caption: Experimental workflow for the lithiation of this compound.
References
- 1. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Heck Reaction of 3-Bromo-6-chloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. 3-Bromo-6-chloro-2-methoxypyridine is a valuable building block in medicinal chemistry, and its derivatization via the Heck reaction opens avenues to a diverse range of novel compounds.
These application notes provide a detailed overview of the Heck reaction conditions applicable to this compound, focusing on chemoselectivity, catalyst systems, and reaction optimization. The protocols provided are based on established methodologies for similar substrates and aim to serve as a comprehensive guide for researchers.
Chemoselectivity in the Heck Reaction of Dihalogenated Pyridines
A key consideration in the Heck reaction of this compound is the selective activation of the carbon-bromine (C-Br) bond over the carbon-chlorine (C-Cl) bond. In palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is typically I > Br > Cl. This inherent difference in reactivity allows for the selective vinylation at the 3-position of the pyridine ring, leaving the chloro substituent at the 6-position untouched for potential subsequent transformations. This chemoselectivity is a powerful tool for the modular synthesis of polysubstituted pyridines.[1]
Recommended Reaction Conditions
Based on successful Heck couplings of bromopyridine derivatives, a range of conditions can be proposed for the reaction of this compound with various alkenes. The following table summarizes suggested starting conditions for optimization.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | Est. >80 |
| 2 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMA | 120 | 16 | Est. >75 |
| 3 | Ethyl acrylate | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 18 | Est. >85 |
| 4 | Acrylonitrile | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | Toluene | 100 | 12 | Est. >70 |
| 5 | n-Butyl acrylate | Pd(OAc)₂ (10) | Supramolecular Ligand L (20) | K₂CO₃ (3) | Toluene | 130 | 1 | Potentially >90[2] |
Estimated yields are based on similar reactions reported in the literature and should be considered as starting points for optimization.
Experimental Protocols
General Protocol for the Heck Reaction
This protocol is a general guideline and may require optimization for specific alkene coupling partners.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, DMA, 1,4-dioxane, toluene)
-
Schlenk tube or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the base, followed by the alkene via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature.
-
Stir the reaction mixture vigorously for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol Utilizing a Supramolecular Ligand System[2]
This advanced protocol may offer enhanced reaction rates and yields.
Materials:
-
This compound (0.05 mmol, 1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 0.15 mmol, 3.0 equiv)
-
Pd(OAc)₂ (0.005 mmol, 0.1 equiv)
-
Supramolecular Ligand L (as described in the reference, 0.01 mmol, 0.2 equiv)
-
K₂CO₃ (0.15 mmol, 3.0 equiv)
-
Anhydrous toluene (1 mL)
-
Schlenk tube
-
Inert atmosphere (Argon)
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, combine this compound, the alkene, K₂CO₃, the supramolecular ligand L, and Pd(OAc)₂.[2]
-
Add anhydrous toluene (1 mL).[2]
-
Stir the mixture at room temperature for 5 minutes.[2]
-
Place the Schlenk tube in a preheated oil bath at 130°C and stir for 1 hour.[2]
-
After cooling to room temperature, proceed with workup and purification as described in the general protocol.
Visualizations
References
- 1. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-6-chloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective Buchwald-Hartwig amination of 3-Bromo-6-chloro-2-methoxypyridine. This reaction is a powerful tool for the synthesis of 3-amino-6-chloro-2-methoxypyridine derivatives, which are valuable intermediates in the discovery and development of novel therapeutics, particularly in the field of oncology.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its broad substrate scope and functional group tolerance make it an indispensable method for the synthesis of aryl and heteroaryl amines, which are prevalent structural motifs in pharmaceuticals.[1]
The substrate, this compound, possesses two distinct halogen atoms, offering the potential for selective functionalization. Based on the established reactivity trends in palladium-catalyzed cross-coupling reactions (Br > Cl), the Buchwald-Hartwig amination is expected to proceed with high regioselectivity at the more reactive C-Br bond. This allows for the specific introduction of an amino group at the 3-position of the pyridine ring, yielding 3-amino-6-chloro-2-methoxypyridine scaffolds. These structures are of significant interest in medicinal chemistry, particularly as core components of kinase inhibitors.[3][4] The chloro and methoxy groups on the pyridine ring can also play a crucial role in modulating the physicochemical properties and biological activity of the final compounds.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound with various amines, based on established protocols for similar bromopyridine derivatives.
Table 1: Representative Reaction Conditions for the Buchwald-Hartwig Amination of this compound
| Parameter | Condition | Reference |
| Substrate | This compound | N/A |
| Amine | Primary or Secondary Aliphatic/Aromatic Amine (1.2 equiv) | [5][6] |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | [5] |
| Ligand | XPhos (2-4 mol%), RuPhos (2-4 mol%), or (±)-BINAP (2-4 mol%) | [6] |
| Base | NaOtBu (1.4-2.0 equiv) or Cs₂CO₃ (1.5 equiv) | [5][7] |
| Solvent | Toluene or Dioxane (0.1-0.2 M) | [5][7] |
| Temperature | 80-110 °C | [5] |
| Reaction Time | 4-24 hours | [5] |
Table 2: Expected Outcomes and Analytical Data
| Entry | Amine | Product | Expected Yield (%) | Purification Method |
| 1 | Aniline | N-(6-chloro-2-methoxypyridin-3-yl)aniline | 80-95 | Column Chromatography |
| 2 | Morpholine | 4-(6-chloro-2-methoxypyridin-3-yl)morpholine | 75-90 | Column Chromatography |
| 3 | n-Butylamine | N-(n-butyl)-6-chloro-2-methoxypyridin-3-amine | 70-85 | Column Chromatography |
| 4 | Benzylamine | N-(benzyl)-6-chloro-2-methoxypyridin-3-amine | 80-95 | Column Chromatography |
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. This protocol should be adapted and optimized for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., XPhos, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous toluene (to achieve a concentration of 0.1 M of the limiting reagent)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.
-
Reagent Addition: Add this compound and the amine coupling partner to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0)/palladium(II) redox couple.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
A general workflow for performing and analyzing the Buchwald-Hartwig amination is depicted below.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Application in Drug Discovery: Targeting the PI3K/AKT/mTOR Signaling Pathway
The 3-amino-6-chloro-2-methoxypyridine scaffold is a key component in the development of kinase inhibitors. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Derivatives of 3-aminopyridine have been investigated as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[3]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by aminopyridine derivatives.
References
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
Functionalization of the C3 Position of 3-Bromo-6-chloro-2-methoxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the C3 position of 3-bromo-6-chloro-2-methoxypyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective chemical modifications. The bromine atom at the C3 position serves as a primary handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
The inherent reactivity difference between the C-Br and C-Cl bonds on the pyridine ring allows for chemoselective functionalization. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are expected to proceed selectively at the more reactive C3-bromo position, leaving the C6-chloro position intact for potential subsequent transformations.[1][2][3] This selective reactivity provides a powerful strategy for the synthesis of complex, multi-substituted pyridine derivatives.
Key Functionalization Reactions at the C3 Position
A variety of palladium-catalyzed cross-coupling reactions can be employed to functionalize the C3 position of this compound. These methods offer broad substrate scope and functional group tolerance, making them invaluable tools in modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[4][5] This reaction is highly effective for introducing aryl, heteroaryl, or vinyl substituents at the C3 position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a variety of boronic acids or their derivatives. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl- or vinylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | High |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 16 | Good |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (3) | 1,4-Dioxane | 90 | 8 | High |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl and heteroaryl amines.[6][7] This reaction allows for the introduction of primary or secondary amines at the C3 position.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound. The choice of ligand and base is crucial and often depends on the nature of the amine coupling partner.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Table 2: Common Catalyst/Ligand Systems for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOt-Bu (1.4) | Toluene | 100 |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 100 |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[8]
Experimental Protocol: General Procedure for Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of this compound. The reaction is typically carried out in the presence of a copper(I) co-catalyst.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.2-2.0 equiv) dropwise with stirring.
-
Heat the reaction mixture (typically to 50-100 °C) or stir at room temperature, monitoring by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | 65 |
| Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 80 |
Other C-C and C-Heteroatom Bond Forming Reactions
In addition to the reactions detailed above, other palladium-catalyzed cross-coupling reactions can also be employed for the functionalization of the C3 position.
-
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with the aryl bromide and is known for its high functional group tolerance.[7][9]
-
Stille Coupling: This reaction utilizes an organotin reagent and is also tolerant of a wide variety of functional groups, though the toxicity of tin compounds is a drawback.[2][10][11]
-
Heck Reaction: This reaction allows for the arylation of alkenes, providing a route to substituted styrenes and other vinylated pyridines.[12][13]
Reaction Workflows and Catalytic Cycles
The following diagrams illustrate the general experimental workflow for a cross-coupling reaction and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
- 1. Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. FCKeditor - Resources Browser [nstu.ru]
- 7. benchchem.com [benchchem.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Bromo-6-chloro-2-iodopyridine | 1211529-01-9 | Benchchem [benchchem.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Selective Reaction at the C6 Position of 3-Bromo-6-chloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-chloro-2-methoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct halogen atoms at positions susceptible to different reaction types, allows for sequential and selective functionalization. This document provides detailed application notes and protocols for the selective reaction at the C6 position of this compound, primarily focusing on Nucleophilic Aromatic Substitution (SNAr). The methodologies described herein are crucial for the synthesis of novel substituted pyridines for drug discovery and development.
The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C6, and C4, respectively). In this compound, the C6 position is highly activated by the ring nitrogen, making the chloro group at this position a prime site for nucleophilic displacement. This inherent reactivity allows for the selective substitution of the chlorine atom in the presence of the less reactive bromine atom at the C3 position under SNAr conditions.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The selective functionalization at the C6 position of this compound with various nucleophiles proceeds via a bimolecular addition-elimination SNAr mechanism. The key steps of this mechanism are:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C6 position, which bears the chloro leaving group. This attack is facilitated by the electron-withdrawing effect of the pyridine nitrogen. This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Intermediate Stabilization: The negative charge of the Meisenheimer complex is delocalized over the pyridine ring, including the electronegative nitrogen atom, which provides significant stabilization.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, yielding the substituted product.
This reaction pathway is generally favored for halopyridines and is particularly efficient at the 2- and 6-positions. The greater reactivity of the C-Cl bond at the C6 position towards nucleophiles compared to the C-Br bond at the C3 position allows for high selectivity.
Caption: General mechanism for the selective SNAr reaction at the C6 position.
Data Presentation: Representative SNAr Reactions at the C6 Position
The following table summarizes representative reaction conditions and yields for the selective substitution of the chloro group in this compound with various nucleophiles. While specific data for this exact substrate can be limited in the literature, the presented conditions are based on established protocols for similar halopyridines and serve as excellent starting points for reaction optimization.
| Entry | Nucleophile (Nu-H) | Reagent/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 100 | 12 | >90 (estimated) |
| 2 | Sodium Methoxide | NaOMe | Methanol | Reflux | 8 | >95 (estimated) |
| 3 | Thiophenol | NaH | THF | 60 | 6 | >90 (estimated) |
| 4 | Aniline | K₃PO₄ | Dioxane | 120 | 24 | 80-90 (estimated) |
| 5 | Benzylamine | NaOt-Bu | Toluene | 100 | 18 | 85-95 (estimated) |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Anhydrous solvents should be used, as the presence of water can affect the reactivity of the nucleophiles and bases.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Selective Amination with Morpholine
This protocol describes a general procedure for the selective amination of this compound with a secondary amine, using morpholine as an example.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF.
-
Add morpholine (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-6-morpholino-2-methoxypyridine.
Protocol 2: Selective Methoxylation with Sodium Methoxide
This protocol details the selective substitution of the C6-chloro group with a methoxy group.
Materials:
-
This compound
-
Sodium Methoxide (NaOMe)
-
Anhydrous Methanol
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (1.5 eq.).
-
Reflux the reaction mixture for 8 hours.
-
After cooling to room temperature, pour the mixture into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x volume of methanol).
-
Combine the organic layers, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain 3-bromo-2,6-dimethoxypyridine. Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 3: Selective Thiolation with Thiophenol
This protocol provides a general method for the introduction of a thioether linkage at the C6 position.
Materials:
-
This compound
-
Thiophenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C.
-
Carefully add sodium hydride (1.2 eq.) to the cooled THF.
-
Slowly add thiophenol (1.1 eq.) to the suspension and stir for 30 minutes at 0 °C to form the sodium thiophenolate.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 6 hours.
-
Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromo-2-methoxy-6-(phenylthio)pyridine.
Mandatory Visualizations
Caption: A typical experimental workflow for selective SNAr reactions.
Caption: Logical relationship for selective functionalization of this compound.
Application Notes and Protocols for 3-Bromo-6-chloro-2-methoxypyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-chloro-2-methoxypyridine is a versatile halogenated and methoxy-substituted pyridine derivative that serves as a key building block in the synthesis of a variety of agrochemicals. Its distinct substitution pattern, featuring a reactive bromine atom at the 3-position, a chlorine atom at the 6-position, and a methoxy group at the 2-position, allows for diverse chemical modifications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups, which is a common strategy in the design of modern pesticides. The chloro and methoxy groups also influence the molecule's reactivity and can be retained or modified in the final product to fine-tune its biological activity.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemical compounds, with a focus on common and powerful synthetic transformations.
Key Synthetic Applications and Protocols
The primary utility of this compound in agrochemical synthesis lies in its ability to undergo various cross-coupling reactions. These reactions are fundamental in constructing the complex molecular architectures required for potent and selective pesticidal activity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in many fungicides and herbicides. In this reaction, the bromine atom of this compound is coupled with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.
General Reaction Scheme:
Application Notes and Protocols for 3-Bromo-6-chloro-2-methoxypyridine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-chloro-2-methoxypyridine is a halogenated pyridine derivative with significant potential as a versatile building block in the synthesis of advanced materials. The presence of three distinct functional groups—a bromine atom, a chlorine atom, and a methoxy group—on the pyridine ring offers multiple reaction sites for synthetic modifications. This allows for the construction of complex molecular architectures with tailored electronic and photophysical properties suitable for applications in materials science, particularly in the field of organic electronics.
While direct applications of this compound in materials science are not extensively documented in publicly available literature, its structural motifs are analogous to precursors used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices. The electron-deficient nature of the pyridine ring, combined with the potential for functionalization at the bromine and chlorine positions, makes it an attractive starting material for the synthesis of novel organic semiconductors, including hole-transporting materials (HTMs) and host materials for phosphorescent emitters.
This document provides an overview of the potential applications of this compound in materials science, along with generalized experimental protocols for key synthetic transformations that can be employed to incorporate this building block into functional organic materials.
Chemical Properties and Potential as a Building Block
| Property | Value | Reference |
| CAS Number | 1211526-62-3 | [1] |
| Molecular Formula | C₆H₅BrClNO | [1] |
| Molecular Weight | 222.47 g/mol | [1] |
| Appearance | Powder or liquid | [1] |
| Boiling Point | 227.3±35.0 °C (Predicted) | [1] |
| Density | 1.650±0.06 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.560 | [1] |
The reactivity of this compound is primarily dictated by the presence of the bromo and chloro substituents. The bromine atom at the 3-position is generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, compared to the chlorine atom at the 6-position. This differential reactivity allows for selective functionalization of the pyridine core.
Potential Applications in Materials Science
The structural features of this compound make it a promising precursor for the synthesis of materials for organic electronics:
-
OLED Host Materials: The pyridine core can be functionalized with charge-transporting moieties to create bipolar host materials capable of efficiently transporting both electrons and holes, leading to improved device performance.
-
Hole-Transporting Materials (HTMs): By introducing hole-transporting units, such as triarylamines, through cross-coupling reactions, novel HTMs with high thermal stability and suitable energy levels for efficient hole injection and transport can be synthesized.
-
Electron-Transporting Materials (ETMs): The inherent electron-deficient nature of the pyridine ring makes it a suitable core for the development of ETMs.
-
Functional Polymers: Incorporation of this pyridine derivative into polymer backbones via polymerization of appropriately functionalized monomers can lead to new conjugated polymers with interesting optoelectronic properties.
Experimental Protocols
The following protocols are generalized procedures for key cross-coupling reactions that can be adapted for this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is crucial for achieving high yields and purity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For this compound, this reaction can be used to introduce aryl or heteroaryl substituents, typically at the more reactive 3-position (C-Br bond).
Representative Reaction Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | General conditions for bromopyridines.[2] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | Effective for electron-rich and electron-deficient substrates.[2] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings.[2] |
General Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).[2]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[2]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 18 h), monitoring the reaction progress by TLC or GC-MS.[2]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mizoroki-Heck Reaction
The Heck reaction is used to form C-C bonds by coupling the aryl halide with an alkene. This can be employed to introduce vinyl groups onto the pyridine ring.
Representative Reaction Conditions for Heck Coupling of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) |
| Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2.0) | DMF | 80-140 | 4-24 |
| Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 4 |
General Protocol:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).[3]
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.[3]
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol, 1.5 equiv.), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.) via syringe.[3]
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring. Monitor the reaction by GC-MS or TLC.[3]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.[3]
-
Purification: Concentrate the organic layer and purify the residue by column chromatography.[3]
Visualizations
Logical Workflow for Materials Synthesis
The following diagram illustrates a potential synthetic workflow starting from this compound to obtain functional materials for organic electronics.
Caption: Synthetic pathways from this compound to advanced materials.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction.
Caption: General laboratory workflow for Suzuki-Miyaura coupling.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel organic materials. Its versatile reactivity, allowing for selective functionalization through established cross-coupling methodologies, opens avenues for the creation of a wide array of functional molecules for applications in organic electronics and other areas of materials science. The provided protocols and workflows serve as a foundational guide for researchers looking to explore the potential of this compound in the development of next-generation materials. Further research and optimization of reaction conditions are necessary to fully realize its utility in specific material applications.
References
Application Notes and Protocols for the Scale-Up Synthesis of Derivatives from 3-Bromo-6-chloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of derivatives from 3-bromo-6-chloro-2-methoxypyridine. This versatile building block is a key intermediate in the development of novel therapeutics, particularly in oncology and inflammation, due to the prevalence of the substituted pyridine motif in biologically active compounds.
The protocols outlined below focus on two of the most powerful and widely used cross-coupling reactions in modern medicinal chemistry: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. These methods offer broad substrate scope and functional group tolerance, making them ideal for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.
Core Synthetic Strategies
The presence of a bromine atom at the 3-position of the pyridine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions. The chloro and methoxy groups at the 6- and 2-positions, respectively, modulate the electronic properties of the ring and can influence reactivity. Careful selection of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity on a larger scale, especially given the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.
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// Nodes start [label="3-Bromo-6-chloro-\n2-methoxypyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; suzuki [label="Suzuki-Miyaura Coupling\n(C-C Bond Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; buchwald [label="Buchwald-Hartwig Amination\n(C-N Bond Formation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product_suzuki [label="Biaryl & Heteroaryl\nPyridine Derivatives", fillcolor="#FBBC05", fontcolor="#202124"]; product_buchwald [label="Aryl & Heteroaryl\nAmino-Pyridine Derivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> suzuki [label="Ar-B(OH)₂\nPd Catalyst, Base"]; start -> buchwald [label="R-NH₂\nPd Catalyst, Base"]; suzuki -> product_suzuki; buchwald -> product_buchwald; } caption { label = "Figure 1: Core synthetic pathways for derivatization."; fontsize = 10; } end_dot Caption: Core synthetic pathways for derivatization.
Data Presentation: Comparative Reaction Parameters
The following tables summarize typical reaction conditions and expected yields for the key transformations described in the protocols. These parameters provide a baseline for optimization and scale-up.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Parameter | Lab Scale (1-10 g) | Pilot Plant Scale (1-5 kg) |
| Starting Material | This compound | This compound |
| Stoichiometry | 1.0 equiv | 1.0 equiv |
| Coupling Partner | Phenylboronic Acid (1.2 equiv) | Phenylboronic Acid (1.1-1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(OAc)₂ / SPhos (1-2 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | 2-MeTHF / H₂O (8:1) |
| Concentration | 0.2 M | 0.5 - 1.0 M |
| Temperature | 90-100 °C | 80-90 °C |
| Reaction Time | 12-24 hours | 8-16 hours |
| Typical Yield | 85-95% | 80-90% |
| Purification | Flash Chromatography | Crystallization / Recrystallization |
Table 2: Buchwald-Hartwig Amination of this compound with Morpholine
| Parameter | Lab Scale (1-10 g) | Pilot Plant Scale (1-5 kg) |
| Starting Material | This compound | This compound |
| Stoichiometry | 1.0 equiv | 1.0 equiv |
| Coupling Partner | Morpholine (1.2 equiv) | Morpholine (1.1-1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | Pd(OAc)₂ / RuPhos (1-2 mol%) |
| Base | NaOt-Bu (1.5 equiv) | LHMDS (1.5 equiv) |
| Solvent | Toluene | Toluene or CPME |
| Concentration | 0.1 M | 0.4 - 0.8 M |
| Temperature | 100-110 °C | 90-100 °C |
| Reaction Time | 8-16 hours | 6-12 hours |
| Typical Yield | 80-90% | 75-85% |
| Purification | Flash Chromatography | Slurry in Heptane / Crystallization |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 6-Chloro-2-methoxy-3-phenylpyridine via Suzuki-Miyaura Coupling
This protocol describes a scalable procedure for the synthesis of a biaryl pyridine derivative.
Materials:
-
This compound
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), anhydrous powder
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Heptane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: To a clean, dry, and inerted jacketed glass reactor, add this compound (1.0 equiv), phenylboronic acid (1.15 equiv), and anhydrous potassium phosphate (2.0 equiv).
-
Catalyst Pre-mixing (optional but recommended): In a separate flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.015 equiv) and SPhos (0.03 equiv) in a small amount of 2-MeTHF. Stir for 15-20 minutes.
-
Reagent Addition: Add 2-MeTHF (to achieve a final concentration of ~0.5 M) to the main reactor. Begin agitation. Add the pre-mixed catalyst solution to the reactor.
-
Degassing: Sparge the reaction mixture with nitrogen or argon for 30-60 minutes to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 85 °C under a positive pressure of inert gas. Monitor the reaction progress by HPLC or LC-MS until consumption of the starting material is complete (typically 8-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water and stir for 30 minutes.
-
Separate the aqueous layer.
-
Wash the organic layer with brine.
-
Filter the organic layer through a pad of celite to remove any palladium black.
-
-
Solvent Swap and Crystallization:
-
Concentrate the organic layer under reduced pressure.
-
Add heptane to the residue and heat to reflux to dissolve the product.
-
Slowly cool the solution to room temperature, then further cool to 0-5 °C to induce crystallization.
-
Isolate the solid product by filtration, wash with cold heptane, and dry under vacuum.
-
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// Nodes setup [label="1. Reactor Setup\n(Reagents & Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="2. Catalyst Addition\n(Pd(OAc)₂ / SPhos)", fillcolor="#F1F3F4", fontcolor="#202124"]; degas [label="3. Degassing\n(N₂ Sparge)", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="4. Reaction\n(Heat to 85°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="5. Aqueous Work-up\n(Quench & Wash)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crystallize [label="6. Crystallization\n(Solvent Swap to Heptane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product:\n6-Chloro-2-methoxy-3-phenylpyridine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges setup -> catalyst; catalyst -> degas; degas -> react; react -> workup [label="Monitor by HPLC"]; workup -> crystallize; crystallize -> product; } caption { label = "Figure 2: Workflow for Suzuki-Miyaura Coupling."; fontsize = 10; } end_dot Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Scale-Up Synthesis of 4-(6-Chloro-2-methoxypyridin-3-yl)morpholine via Buchwald-Hartwig Amination
This protocol outlines a scalable procedure for the synthesis of an N-aryl pyridine derivative.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Lithium bis(trimethylsilyl)amide (LHMDS), 1M solution in THF
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Heptane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: To a clean, dry, and inerted jacketed glass reactor, add this compound (1.0 equiv), Pd(OAc)₂ (0.01 equiv), and RuPhos (0.02 equiv).
-
Solvent and Reagent Addition: Add toluene (to achieve a final concentration of ~0.4 M) followed by morpholine (1.2 equiv).
-
Base Addition: Cool the mixture to 0-5 °C. Slowly add the LHMDS solution (1.5 equiv) subsurface while maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 95 °C under a positive pressure of inert gas. Monitor the reaction progress by HPLC or LC-MS until consumption of the starting material is complete (typically 6-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Stir for 30 minutes, then separate the layers.
-
Wash the organic layer with water and then with brine.
-
-
Purification and Isolation:
-
Concentrate the organic layer under reduced pressure to obtain the crude product as an oil or solid.
-
Add heptane to the crude material and stir at room temperature for 2-4 hours to form a slurry.
-
Isolate the solid product by filtration, wash with cold heptane, and dry under vacuum.
-
dot graph "Buchwald_Hartwig_Catalytic_Cycle" { layout=dot; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes pd0 [label="LₙPd(0)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_add [label="Oxidative Addition", shape=box, style=none, fontcolor="#5F6368"]; pdII_complex [label="LₙPd(II)(Ar)(Br)", fillcolor="#FBBC05", fontcolor="#202124"]; amine_coord [label="Amine\nCoordination", shape=box, style=none, fontcolor="#5F6368"]; pdII_amine [label="[LₙPd(II)(Ar)(H₂NR)]⁺Br⁻", fillcolor="#FBBC05", fontcolor="#202124"]; deprotonation [label="Deprotonation\n(Base)", shape=box, style=none, fontcolor="#5F6368"]; pdII_amido [label="LₙPd(II)(Ar)(HNR)", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elim [label="Reductive Elimination", shape=box, style=none, fontcolor="#5F6368"];
// Edges pd0 -> pdII_complex [label="Ar-Br"]; pdII_complex -> pdII_amine [label="R₂NH"]; pdII_amine -> pdII_amido [label="- H-Base⁺Br⁻"]; pdII_amido -> pd0 [label="Ar-NR₂"];
// Invisible nodes for labels oxidative_add -> pdII_complex [style=invis]; amine_coord -> pdII_amine [style=invis]; deprotonation -> pdII_amido [style=invis]; reductive_elim -> pd0 [style=invis]; } caption { label = "Figure 3: Catalytic cycle for Buchwald-Hartwig Amination."; fontsize = 10; } end_dot Caption: Catalytic cycle for Buchwald-Hartwig Amination.
Large-Scale Purification Considerations
Transitioning from laboratory-scale purification (often reliant on chromatography) to pilot plant and manufacturing scales requires more robust and economical methods.
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Crystallization: This is the preferred method for purifying solid final products on a large scale. Key steps include selecting an appropriate solvent system (often a binary system like ethanol/water or toluene/heptane), controlling the cooling rate to manage crystal size and purity, and efficient isolation via filtration.
-
Extraction: Liquid-liquid extraction is crucial for removing inorganic salts and water-soluble impurities during the work-up. On a large scale, this is performed in large reactors or specialized extraction columns.
-
Distillation: For liquid derivatives, fractional distillation under reduced pressure can be an effective purification method, provided the product is thermally stable.
-
Carbon Treatment: Activated carbon can be used to remove colored impurities and residual palladium catalyst from the product solution before crystallization.
-
Slurrying: Washing the crude solid product with a solvent in which it has low solubility (e.g., heptane, diethyl ether) can be a simple and effective method to remove highly soluble impurities.
By implementing these scalable protocols and purification strategies, researchers and drug development professionals can efficiently synthesize diverse libraries of novel compounds derived from this compound for further investigation.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-6-chloro-2-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling yield with 3-Bromo-6-chloro-2-methoxypyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki coupling reaction with this compound, offering potential causes and actionable solutions.
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inadequate Catalyst Activity: The C-Cl bond at the 6-position is less reactive than the C-Br bond at the 3-position. The electron-donating 2-methoxy group can also decrease the reactivity of the pyridine ring towards oxidative addition.[1] | - Use a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2] - Increase the catalyst loading, but be mindful of potential side reactions. - Consider using a Pd(0) source or a pre-catalyst that readily forms the active Pd(0) species. |
| Insufficient Base Strength or Solubility: The chosen base may not be strong enough to promote the transmetalation step effectively, or it may have poor solubility in the reaction solvent. | - Screen stronger bases such as K₃PO₄ or Cs₂CO₃.[3] - Ensure the base is finely powdered to maximize surface area. - For anhydrous conditions, consider a soluble base like potassium trimethylsilanolate (TMSOK).[4] | |
| Low Reaction Temperature: The activation energy for the oxidative addition of the C-Br or C-Cl bond may not be reached. | - Cautiously increase the reaction temperature, typically in the range of 80-120 °C. Monitor for potential decomposition of starting materials or products. | |
| Poor Selectivity (Reaction at C-6 Chloro Position) | High Reactivity of Catalyst System: A highly active catalyst system might overcome the higher activation barrier for C-Cl bond insertion, leading to a mixture of products. | - Employ a less reactive catalyst, such as Pd(PPh₃)₄, which often shows better selectivity for C-Br over C-Cl bonds. - Lower the reaction temperature to favor the more kinetically favorable C-Br activation. |
| Prolonged Reaction Time: Extended reaction times can lead to the slower coupling at the C-6 chloro position. | - Monitor the reaction closely by TLC or LC-MS and quench the reaction once the desired product is formed and starting material is consumed. | |
| Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) | Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. | - Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or sparging with an inert gas (e.g., Argon or Nitrogen). - Maintain a positive pressure of an inert gas throughout the reaction. |
| Decomposition of Boronic Acid: Boronic acids can be prone to protodeboronation, especially in the presence of water and base. | - Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[4] - Minimize the amount of water in the reaction, or consider anhydrous conditions if feasible. | |
| Debromination/Dechlorination: Reductive dehalogenation of the starting material can occur as a side reaction. | - Use high-purity reagents and solvents. - Ensure a strictly inert atmosphere to minimize side reactions. | |
| Product Purification Challenges | Co-elution of Product with Byproducts: The polarity of the desired product might be very similar to that of starting materials or byproducts. | - Optimize the mobile phase for column chromatography; a shallow gradient may be necessary. - Consider alternative purification techniques such as preparative TLC or crystallization. |
| Residual Palladium in the Product: The palladium catalyst can be difficult to remove completely. | - Treat the crude product solution with a palladium scavenger. - Consider a filtration through a pad of celite or silica gel after the workup. |
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive for Suzuki coupling?
A1: The 3-bromo position is generally more reactive than the 6-chloro position in a Suzuki coupling reaction. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition of the palladium catalyst to the C-Br bond more favorable.[1] To achieve selective coupling at the 3-position, milder reaction conditions and less reactive catalysts are often preferred.
Q2: How does the 2-methoxy group influence the reactivity of the substrate?
A2: The 2-methoxy group is an electron-donating group, which increases the electron density of the pyridine ring. This can decrease the rate of the oxidative addition step, which is often the rate-limiting step in the Suzuki coupling catalytic cycle, by making the carbon-halogen bonds less electrophilic.[1] However, the oxygen of the methoxy group could potentially chelate to the palladium center, which may influence the reaction's regioselectivity and rate.[5]
Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?
A3: Based on protocols for similar substrates, a good starting point for selective coupling at the 3-bromo position would be:
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%)
-
Base: K₂CO₃ or Na₂CO₃ (2-3 equivalents)
-
Solvent: A mixture of an organic solvent and water, such as 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)
-
Temperature: 80-100 °C
-
Boronic Acid: 1.1-1.5 equivalents It is crucial to perform the reaction under an inert atmosphere (Argon or Nitrogen).[3]
Q4: How can I minimize the formation of the di-substituted product?
A4: To favor the mono-substituted product at the 3-bromo position, you can:
-
Use a stoichiometric amount or a slight excess (1.1 equivalents) of the boronic acid.
-
Employ a catalyst known for lower reactivity, such as Pd(PPh₃)₄.
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Monitor the reaction progress carefully and stop it once the mono-substituted product is predominantly formed.
Q5: What should I do if my boronic acid is unstable under the reaction conditions?
A5: If you suspect protodeboronation is a significant side reaction, consider using a more stable boronic acid derivative like a pinacol ester (Bpin) or a potassium trifluoroborate salt (BF₃K). These are generally more robust and less prone to decomposition under basic conditions.[4]
Data on Reaction Conditions for Similar Substrates
The following tables summarize reaction conditions that have been successfully used for the Suzuki coupling of structurally related brominated and chlorinated pyridines. This data can serve as a guide for optimizing your reaction with this compound.
Table 1: Conditions for Suzuki Coupling of Bromopyridine Derivatives
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-3-methoxypyridine | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate-Good | [3] |
| 2-Bromo-3-methoxypyridine | Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good-Excellent | [3] |
| 2-Bromo-3-methoxypyridine | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good-Excellent | [3] |
Table 2: Conditions for Suzuki Coupling of Chloropyridine Derivatives
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloro-5-fluoro-2-methoxypyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 12-24 | Varies | [1] |
| 2-Chloropyridine | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.6) | K₃PO₄ (2) | Toluene | 100 | 18 | High | [2] |
| 3-Chloropyridine | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | 1-2 | High | - |
Experimental Protocols
General Procedure for Selective Suzuki Coupling at the 3-Bromo Position:
Note: This is a generalized procedure and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A general experimental workflow for the Suzuki coupling reaction.
Caption: A troubleshooting decision tree for low-yielding Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Technical Support Center: Reactions of 3-Bromo-6-chloro-2-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-chloro-2-methoxypyridine. The information is designed to help anticipate and resolve common issues encountered during chemical synthesis, with a focus on identifying and mitigating the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile intermediate commonly used in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most frequent transformations include:
-
Suzuki-Miyaura Coupling: To introduce aryl or vinyl substituents at the 3-position.
-
Buchwald-Hartwig Amination: To introduce primary or secondary amine functionalities at the 3-position.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The chloro-substituent at the 6-position can be displaced by strong nucleophiles.
Q2: Which halogen is more reactive in cross-coupling reactions, the bromine at the 3-position or the chlorine at the 6-position?
A2: The carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromine at the 3-position generally more reactive in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[2] This allows for selective functionalization at the 3-position while retaining the chlorine at the 6-position for potential subsequent transformations.
Q3: What are the primary byproducts I should expect in a Suzuki-Miyaura coupling reaction with this compound?
A3: Common byproducts in Suzuki-Miyaura reactions with this substrate include:
-
Homocoupling of the boronic acid/ester: This results from the coupling of two boronic acid or ester molecules.[3]
-
Protodeboronation of the boronic acid/ester: The boronic acid or ester is replaced by a hydrogen atom.
-
Dehalogenation of the starting material: The bromine or chlorine atom is replaced by a hydrogen atom. Debromination is typically more facile than dechlorination.
-
Hydrolysis of the 2-methoxy group: Under certain basic or acidic conditions, the methoxy group can be hydrolyzed to a hydroxyl group, forming the corresponding pyridone.[4]
Q4: What side products are common in Buchwald-Hartwig amination reactions?
A4: In addition to dehalogenation and potential hydrolysis of the methoxy group, a key side reaction in Buchwald-Hartwig amination is β-hydride elimination . This can occur if the amine coupling partner has β-hydrogens, leading to the formation of an imine and the hydrodehalogenated pyridine.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low yield of the desired cross-coupled product and significant formation of homocoupled boronic acid byproduct.
| Potential Cause | Troubleshooting Strategy |
| Oxygen in the reaction mixture: | Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen). |
| Slow transmetalation: | Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to facilitate the formation of the more reactive boronate species.[3] |
| Catalyst deactivation: | Increase the catalyst loading or use a more robust ligand (e.g., a biarylphosphine ligand like SPhos or XPhos). |
Issue 2: Formation of a significant amount of the debrominated byproduct (6-chloro-2-methoxypyridine).
| Potential Cause | Troubleshooting Strategy |
| Presence of a hydrogen source: | Ensure anhydrous conditions and use aprotic solvents. |
| Side reaction of the palladium hydride species: | Choose a ligand that promotes reductive elimination over other pathways. |
| Reaction temperature is too high: | Reduce the reaction temperature and monitor the reaction progress over a longer period. |
Issue 3: Hydrolysis of the 2-methoxy group to the corresponding pyridone.
| Potential Cause | Troubleshooting Strategy |
| Use of a strong aqueous base: | Opt for a non-aqueous base or a weaker base in combination with an appropriate solvent system. |
| Prolonged reaction times at high temperatures: | Optimize the reaction conditions to shorten the reaction time. |
Buchwald-Hartwig Amination
Issue 1: Low conversion of the starting material.
| Potential Cause | Troubleshooting Strategy |
| Catalyst inhibition by the pyridine nitrogen: | Use a ligand that can coordinate strongly to the palladium center and prevent inhibition by the substrate. Bulky, electron-rich phosphine ligands are often effective.[5] |
| Inefficient oxidative addition: | While the C-Br bond is relatively reactive, using a more active catalyst system (e.g., a pre-catalyst or a combination of a palladium source and a suitable ligand) can improve yields. |
| Base is not strong enough: | Use a strong, non-nucleophilic base such as NaOt-Bu or LHMDS.[6] |
Issue 2: Significant formation of the debrominated byproduct.
| Potential Cause | Troubleshooting Strategy |
| β-hydride elimination from the amine: | If possible, use an amine that lacks β-hydrogens. Otherwise, careful selection of the ligand and reaction conditions can minimize this side reaction.[1] |
| Reaction conditions are too harsh: | Lower the reaction temperature and consider a more active catalyst to allow for milder conditions. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general starting point and may require optimization for specific boronic acids and desired outcomes.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at 80-110 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Representative Buchwald-Hartwig Amination Protocol
This protocol is a general guideline and should be optimized for the specific amine coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4-2.5 equiv)
-
Anhydrous aprotic solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk flask.
-
Add this compound and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[5]
Visualizations
Caption: Common byproducts in the Suzuki-Miyaura coupling of this compound.
Caption: Troubleshooting flowchart for low yields in Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
preventing debromination of 3-Bromo-6-chloro-2-methoxypyridine during reactions
Welcome to the technical support center for 3-Bromo-6-chloro-2-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing unwanted debromination during chemical reactions. Debromination is a common side reaction that can lead to reduced yields and the formation of difficult-to-separate impurities. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant issue with this compound?
A1: Debromination is an undesired side reaction where the bromine atom at the C-3 position of this compound is replaced by a hydrogen atom. This leads to the formation of 6-chloro-2-methoxypyridine, reducing the yield of the desired functionalized product and complicating the purification process. The electron-deficient nature of the pyridine ring can make the C-Br bond susceptible to cleavage under various reaction conditions.
Q2: What are the primary causes of debromination for this compound?
A2: Debromination of this compound can be triggered by several factors, including:
-
Protic Impurities: In organometallic reactions (lithiation, Grignard formation), trace amounts of water or other protic sources can quench the reactive intermediate, leading to the debrominated product.[1]
-
Reductive Conditions: The formation of palladium-hydride species in cross-coupling reactions is a common cause of reductive debromination (hydrodehalogenation).[2][3]
-
High Temperatures: Elevated reaction temperatures can promote the cleavage of the C-Br bond and accelerate side reactions.[3]
-
Inappropriate Base or Ligand Selection: In cross-coupling reactions, the choice of base and phosphine ligand is critical. Strong bases can promote the formation of hydride species, and suboptimal ligands may not facilitate the desired catalytic cycle efficiently.[3][4]
Q3: How does the chloro-substituent influence the reactivity and potential for debromination?
A3: The chlorine atom at the C-6 position is generally less reactive than the bromine atom at the C-3 position in common reactions like metal-halogen exchange and palladium-catalyzed cross-coupling. This allows for selective functionalization at the C-3 position. However, the overall electron-withdrawing nature of both halogens makes the pyridine ring more susceptible to certain side reactions.
Q4: I am observing debromination during a lithiation reaction. What is the first parameter I should adjust?
A4: The most critical parameter to control during lithiation is the temperature. Ensure you are maintaining a very low temperature, ideally -78 °C or even lower, to minimize the rate of side reactions.[5] Additionally, ensure all your glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere to eliminate any protic impurities.[1]
Troubleshooting Guides
This section provides specific troubleshooting advice for common reactions where debromination of this compound is frequently encountered.
Issue 1: Debromination During Lithiation and Quenching
Symptom: Formation of 6-chloro-2-methoxypyridine is observed after quenching the reaction mixture, resulting in a low yield of the desired 3-substituted product.
| Potential Cause | Proposed Solution & Rationale |
| Protic Impurities | Rigorously dry all glassware (e.g., oven-dried at >120 °C) and use freshly distilled, anhydrous solvents (e.g., THF, Et2O). Organolithium reagents are extremely basic and will be quenched by any protic source, leading to the formation of the debrominated product.[1][6] |
| High Reaction Temperature | Maintain a strict reaction temperature of -78 °C or lower using a suitable cooling bath (e.g., dry ice/acetone). The lithium-halogen exchange is rapid, but side reactions are minimized at very low temperatures.[5] |
| Incorrect Stoichiometry | Always titrate the organolithium reagent (e.g., n-BuLi, t-BuLi) before use to determine its exact molarity. Use a precise amount (typically 1.0-1.1 equivalents) to avoid side reactions caused by excess reagent. |
| Slow Quench/Warm-up | Quench the reaction at low temperature with the electrophile before allowing it to warm to room temperature. The lithiated intermediate is unstable and can decompose or react with the solvent upon warming. |
Issue 2: Debromination During Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig)
Symptom: Significant formation of 6-chloro-2-methoxypyridine is observed alongside the desired coupled product.
| Potential Cause | Proposed Solution & Rationale |
| Aggressive Base | Switch to a milder or sterically hindered base. Strong, nucleophilic bases (e.g., NaOtBu, NaOH) can promote the formation of Pd-H species. Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective for the coupling reaction while minimizing debromination.[2][3] |
| Suboptimal Ligand Choice | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands can promote the desired reductive elimination over side reactions and stabilize the palladium catalyst, which is particularly important for electron-deficient pyridine substrates.[3][4] |
| High Reaction Temperature | Lower the reaction temperature. High temperatures can accelerate the rate of debromination.[3] Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for improvement. |
| Presence of Protic Impurities | Use anhydrous, degassed solvents and high-purity reagents. Water, alcohols, or other protic impurities can serve as a hydride source for the formation of Pd-H species.[7] |
Issue 3: Debromination During Grignard Reagent Formation
Symptom: The Grignard reaction with this compound fails to initiate, or results in a low yield of the desired product, with the formation of 6-chloro-2-methoxypyridine.
| Potential Cause | Proposed Solution & Rationale |
| Passive Magnesium Surface | Activate the magnesium turnings before adding the aryl bromide. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming.[1][8] A layer of magnesium oxide on the surface can prevent the reaction from starting. |
| Presence of Moisture | Rigorously dry all glassware and use freshly distilled, anhydrous solvents (e.g., THF, Et2O). Grignard reagents are highly basic and react readily with protic compounds like water, which will quench the reagent and lead to the formation of the debrominated starting material.[1][8] |
| Reaction Temperature Too High | Maintain a controlled temperature, often by gentle reflux of the ether solvent. While some initial heating might be needed to start the reaction, excessively high temperatures can promote side reactions. |
| Slow Initiation | If the reaction is slow to start, consider using Rieke magnesium, which is a highly reactive form of magnesium powder, to facilitate a more rapid initiation.[8] |
Experimental Protocols
Protocol 1: Lithium-Halogen Exchange to Minimize Debromination
This protocol provides a starting point for generating the 3-lithiated species from this compound while minimizing debromination.
Reagents & Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.05 equiv, freshly titrated)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., anhydrous DMF, benzaldehyde)
-
Dry ice/acetone bath
-
Schlenk flask and syringe techniques
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and cool under a stream of inert gas.
-
Add this compound to the flask and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly titrated n-BuLi solution dropwise to the stirred solution over a period of 20-30 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the desired electrophile dropwise at -78 °C.
-
After the addition is complete, stir for an additional 1-2 hours at -78 °C before slowly warming to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Proceed with standard aqueous workup and purification.
Protocol 2: Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a starting point for minimizing debromination during a Suzuki-Miyaura cross-coupling reaction.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 5:1 v/v)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure before purification.
References
Technical Support Center: Purification of 3-Bromo-6-chloro-2-methoxypyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-chloro-2-methoxypyridine and its derivatives.
Troubleshooting Guides
Column Chromatography Issues
Question: I am trying to purify a this compound derivative using silica gel column chromatography, but I am getting poor separation and peak tailing. What could be the cause and how can I resolve this?
Answer: Poor separation and peak tailing during silica gel chromatography of pyridine derivatives are common issues. These problems often arise from the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the surface of the silica gel.[1] Here are several troubleshooting steps you can take:
-
Solvent System Optimization: The choice of eluent is critical for good separation. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or diethyl ether.[1] You can determine the optimal solvent ratio by running thin-layer chromatography (TLC) first. Aim for an Rf value between 0.2 and 0.4 for your target compound for the best separation on the column.[1]
-
Addition of a Basic Modifier: To minimize peak tailing, you can add a small amount of a competing base to your eluent system.[1] Triethylamine (0.1-1%) is commonly used to block the acidic silanol groups, leading to more symmetrical peaks.
-
Deactivation of Silica Gel: If the compound is particularly sensitive to the acidic nature of silica, you can deactivate the silica gel before packing the column by pre-treating it with a base like triethylamine.[1]
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which can be less harsh on basic compounds.[1]
Question: My this compound derivative appears to be degrading on the silica gel column. What are my options?
Answer: Degradation on a silica gel column can occur with sensitive compounds. Here’s how you can address this:
-
Use Deactivated Silica: As mentioned above, treating the silica gel with a base can neutralize acidic sites that may be causing degradation.[1]
-
Switch to Alumina: Neutral or basic alumina is a good alternative to silica gel for acid-sensitive compounds.[1]
-
Faster Purification: Use flash chromatography to minimize the time the compound spends on the stationary phase.
-
Alternative Purification Method: If column chromatography continues to be problematic, consider other purification techniques such as recrystallization or preparative thin-layer chromatography (prep-TLC).
Recrystallization Issues
Question: I am attempting to purify a solid this compound derivative by recrystallization, but I am having trouble finding a suitable solvent. What are the characteristics of a good recrystallization solvent?
Answer: A suitable recrystallization solvent should exhibit the following properties:
-
The compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.
-
The impurities should either be insoluble at high temperatures (so they can be filtered off hot) or highly soluble at low temperatures (so they remain in the mother liquor).
-
The solvent should not react with the compound being purified.
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals.
A common technique is to use a binary solvent system. Dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent in which it is much less soluble until the solution becomes turbid. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.
Question: My recrystallization is resulting in a low recovery yield. How can I improve this?
Answer: Low recovery can be due to several factors:
-
Cooling Process: Ensure the solution is cooled slowly to allow for maximum crystal formation. An ice bath can be used to maximize precipitation once the solution has reached room temperature.[2]
-
Solvent Volume: Using too much solvent will result in some of your product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature Crystallization: If the product crystallizes too early during a hot filtration step, you can lose a significant amount of material. Ensure your filtration apparatus is pre-heated.[2]
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in the synthesis of this compound derivatives?
A1: Common impurities can include starting materials, reagents from the synthesis, and byproducts from side reactions. For pyridine derivatives, homologous compounds like picolines and lutidines can also be present as impurities.[3]
Q2: How should I store purified this compound derivatives?
A2: These compounds should be stored in tightly sealed, dark glass bottles to protect them from moisture and light.[4] For some derivatives, storage in an inert atmosphere at low temperatures (2-8°C) is recommended.[5]
Q3: My purified pyridine derivative is a yellow liquid. Is this normal?
A3: While some pyridine derivatives are inherently colored, discoloration can also be a sign of impurities or degradation.[3] Purification by distillation or chromatography should yield a colorless or pale yellow liquid for many derivatives.[3][4]
Data Presentation
Table 1: Purity and Yield Data for Analogous Compound Purification
| Parameter | Before Purification | After Recrystallization |
| Purity (by HPLC) | ~95% | >99.5% |
| Appearance | Yellowish to brown solid | Off-white to pale yellow crystals |
| Recovery Yield | N/A | 80-90% |
| Melting Point | Broad range | Sharp range |
| Data is representative for a structurally analogous compound, 6-methoxy-2-naphthaldehyde, and demonstrates the expected efficacy of recrystallization.[2] |
Experimental Protocols
Protocol 1: Column Chromatography of a this compound Derivative
1. Materials:
-
Crude this compound derivative
-
Silica gel (for flash chromatography)[1]
-
Hexane (or petroleum ether)[1]
-
Ethyl acetate (or diethyl ether)[1]
-
Triethylamine (optional)[1]
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp for visualization
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate using various ratios of hexane/ethyl acetate to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4.[1]
-
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.[6]
-
Add a thin layer of sand (approx. 1 cm).[6]
-
Prepare a slurry of silica gel in the least polar eluent determined from your TLC analysis (e.g., 9:1 hexane/ethyl acetate).[6]
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[6]
-
Add another layer of sand on top of the silica gel.[6]
-
Wash the packed column with the initial mobile phase, ensuring the solvent level does not drop below the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a low-boiling point solvent like dichloromethane.
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Allow the sample to absorb into the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the solvent system determined by TLC.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Protocol 2: Recrystallization of a Solid this compound Derivative
1. Materials:
-
Crude solid this compound derivative
-
Appropriate recrystallization solvent (e.g., ethyl acetate, ethanol, or a mixture)
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
2. Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[2]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: General experimental workflow for recrystallization.
References
Technical Support Center: Improving Regioselectivity in Reactions of 3-Bromo-6-chloro-2-methoxypyridine
Welcome to the technical support center for 3-Bromo-6-chloro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for achieving high regioselectivity in reactions with this versatile building block. The unique substitution pattern of this pyridine derivative presents both opportunities and challenges in selective functionalization. This document will address common issues encountered during experimentation and provide field-proven insights to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?
A1: In general, the reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the order C-I > C-Br > C-Cl.[1][2] Therefore, the C-Br bond at the 3-position is expected to be significantly more reactive than the C-Cl bond at the 6-position. This inherent difference in reactivity is the primary basis for achieving regioselectivity.
Q2: How does the 2-methoxy group influence the reactivity of the pyridine ring?
A2: The 2-methoxy group has several effects. Electronically, it is an activating group that can increase electron density in the ring through resonance, making it more susceptible to certain reactions.[3] However, it also exerts an inductive electron-withdrawing effect which can mitigate the basicity of the pyridine nitrogen.[4] Sterically, the methoxy group can shield the nitrogen lone pair and influence the approach of reagents to the adjacent 3-position.[4] It can also act as a directing group in ortho-lithiation reactions.[5]
Q3: Can I achieve selective reaction at the C-Cl bond?
A3: While the C-Br bond is intrinsically more reactive, selective reaction at the C-Cl bond is challenging but can sometimes be achieved. This typically requires that the C-Br position is either already functionalized or that specialized catalytic systems are employed that can invert the typical reactivity. Such systems are not standard and would require significant optimization. For most applications, sequential functionalization starting at the C-Br bond is the more practical approach.
Troubleshooting Guides
Scenario 1: Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling
Problem: During a Suzuki-Miyaura coupling with an arylboronic acid, you observe a mixture of products, with significant formation of the diarylated product and/or the product coupled at the 6-position (C-Cl).
Root Causes and Solutions:
-
Overly Aggressive Reaction Conditions: High temperatures and long reaction times can lead to the slower coupling at the C-Cl bond, especially after the initial coupling at the C-Br position has occurred.
-
Solution: Screen lower reaction temperatures (e.g., start at 80 °C and adjust as needed) and monitor the reaction progress closely by TLC or LC-MS to stop the reaction once the desired mono-coupled product is maximized.
-
-
Inappropriate Catalyst System: The choice of palladium catalyst and ligand is crucial for controlling regioselectivity.
-
Solution: For selective coupling at the C-Br bond, a standard catalyst like Pd(PPh₃)₄ can be effective.[6] If diarylation is an issue, using a less active catalyst or a bulkier phosphine ligand can help to sterically hinder the second coupling at the more hindered 6-position.
-
-
Stoichiometry of the Coupling Partner: Using a large excess of the boronic acid can drive the reaction towards diarylation.
-
Solution: Use a controlled amount of the boronic acid, typically 1.05 to 1.2 equivalents.
-
Experimental Protocol for Selective Suzuki-Miyaura Coupling at the C-Br Position:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%), under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried, filtered, and concentrated. Purify the crude product by column chromatography.[6]
Scenario 2: Low Yield in Buchwald-Hartwig Amination
Problem: Attempting a Buchwald-Hartwig amination to introduce a primary or secondary amine at the 3-position results in low conversion of the starting material or decomposition.
Root Causes and Solutions:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[6]
-
Solution: Employ a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can promote the desired reductive elimination and minimize catalyst inhibition.
-
-
Base Incompatibility: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes lead to side reactions or decomposition of sensitive substrates.[7]
-
Solution: Screen a panel of bases. While NaOtBu is often effective, weaker bases like Cs₂CO₃ or K₃PO₄ can be advantageous for sensitive substrates, though they may require higher temperatures or longer reaction times.[7]
-
-
Amine Volatility or Steric Hindrance: Low-boiling point amines can be challenging to work with, and sterically hindered amines may react sluggishly.
-
Solution: For volatile amines, conduct the reaction in a sealed tube. For sterically hindered amines, a more active catalyst system (e.g., a palladacycle precatalyst) and higher temperatures may be necessary.
-
Experimental Protocol for Selective Buchwald-Hartwig Amination at the C-Br Position:
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), and a base such as Cs₂CO₃ (1.5 equiv).
-
Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., XPhos, 4 mol%).
-
Solvent and Reaction: Add a degassed anhydrous solvent like toluene or dioxane. Seal the tube and heat the reaction to 100-110 °C.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Once complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then washed, dried, and concentrated. The product is purified by chromatography.
Scenario 3: Difficulty in Forming a Grignard or Organolithium Reagent
Problem: Attempts to form a Grignard reagent or perform a lithium-halogen exchange at the C-Br position are unsuccessful, leading to complex mixtures or recovery of starting material.
Root Causes and Solutions:
-
Incorrect Order of Reactivity: For Grignard formation, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for chemoselective magnesium insertion.[8]
-
Side Reactions with Organolithiums: Strong organolithium bases like n-BuLi or t-BuLi can potentially add to the pyridine ring or cause deprotonation at other positions, especially at higher temperatures.
-
Solution: For lithium-halogen exchange, perform the reaction at low temperatures (e.g., -78 °C) to favor the exchange over other pathways. Using two equivalents of t-BuLi is a common method for this transformation.
-
Experimental Protocol for Chemoselective Grignard Formation:
-
Magnesium Activation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equiv). Add a small crystal of iodine and gently warm with a heat gun to activate the magnesium.
-
Initiation: Add a small amount of a solution of this compound (1.0 equiv) in anhydrous THF. The reaction should initiate, as indicated by a color change and gentle reflux.
-
Grignard Formation: Once initiated, add the remaining solution of the pyridine derivative dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional 1-2 hours at room temperature.
-
Reaction with Electrophile: Cool the newly formed Grignard reagent to 0 °C and add the desired electrophile (e.g., an aldehyde, ketone, or DMF) dropwise.
-
Quenching and Work-up: After the reaction with the electrophile is complete, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, and then wash, dry, and purify.[8]
Data and Workflow Visualizations
Table 1: Comparison of Reaction Conditions for Selective Functionalization
| Reaction Type | Position | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | C-3 (Br) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-90 | 75-90 |
| Buchwald-Hartwig | C-3 (Br) | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100-110 | 70-85 |
| Grignard Formation | C-3 (Br) | Mg, I₂ (cat.) | - | THF | Reflux | >80 (formation) |
| Lithiation | C-4 (H) | LDA/LTMP | - | THF | -78 to 0 | Substrate Dependent |
Diagrams
Caption: Workflow for selective Suzuki-Miyaura coupling.
References
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Cross-Coupling Reactions of 3-Bromo-6-chloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the cross-coupling of 3-Bromo-6-chloro-2-methoxypyridine. Catalyst poisoning, stemming from the coordination of the pyridine nitrogen to the palladium catalyst, is a primary obstacle to achieving high yields and reproducibility with this substrate.[1][2] This guide offers practical solutions, detailed protocols, and data-driven recommendations to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound particularly challenging?
A1: The main difficulty arises from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the palladium center of the catalyst, forming stable, inactive complexes.[1] This process, often called catalyst poisoning or the "2-pyridyl problem," can halt the catalytic cycle.[1][3] While the substrate is a 3-bromo-pyridine, the proximity of the nitrogen atom still significantly influences the catalyst's activity.
Q2: What are the common signs of catalyst poisoning in my reaction?
A2: Key indicators of catalyst poisoning or deactivation include:
-
Low or No Conversion: The reaction stalls before the starting material is fully consumed.
-
Formation of Palladium Black: The active Pd(0) catalyst agglomerates and precipitates out of the solution, appearing as a black solid.[4] This is a sign of catalyst decomposition.
-
Reaction Stalls Over Time: Initial product formation is observed, but the reaction rate plateaus prematurely.
Q3: Which halide on this compound is more reactive?
A3: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend I > Br > Cl. Therefore, the C-Br bond at the 3-position is significantly more reactive and will preferentially undergo oxidative addition over the C-Cl bond at the 6-position. This allows for selective mono-functionalization at the C-3 position under carefully controlled conditions.
Q4: Besides the pyridine substrate, what are other potential sources of catalyst poisons?
A4: Various impurities, even in trace amounts, can deactivate the catalyst. Common poisons include:
-
Sulfur Compounds: Thiols or sulfides from reagents or solvents can irreversibly bind to palladium.
-
Other Coordinating Species: Excess halide ions, cyanides, or other nitrogen-containing heterocycles can inhibit catalytic activity.[5]
-
Oxygen: Incomplete degassing can lead to the oxidation of the active Pd(0) catalyst and promote side reactions like homocoupling.[1]
-
Water: While sometimes beneficial in Suzuki couplings, excess water can lead to protodeboronation of the boronic acid partner. Ensuring anhydrous conditions is crucial for many C-N couplings.[1]
Q5: How can I mitigate catalyst poisoning by the pyridine nitrogen?
A5: Several strategies can be employed:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote rapid catalytic turnover that can outcompete the poisoning process, and sterically hinder the coordination of the pyridine nitrogen.[1][5]
-
Use of Pre-catalysts: Well-defined palladium pre-catalysts can ensure the efficient and clean generation of the active catalytic species, leading to more consistent results.[1][5]
-
Reaction Conditions: Carefully optimizing the base, solvent, and temperature can significantly impact catalyst stability and reaction rate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Conversion | Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is binding to the Pd center, forming an inactive complex.[1] | 1. Switch to a Bulkier, Electron-Rich Ligand: Employ ligands like XPhos, SPhos, or RuPhos. These promote faster reductive elimination and sterically discourage pyridine coordination.[1][5]2. Use a Palladium Pre-catalyst: G2, G3, or G4 pre-catalysts often provide more active and stable catalysts in situ.3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[1] |
| Inefficient Oxidative Addition: The C-Br bond, while reactive, may not be activated efficiently by the chosen catalyst system, especially at low temperatures. | 1. Increase Reaction Temperature: Carefully raise the temperature in 10-15 °C increments. Monitor for decomposition.2. Screen Different Ligands: The electronic and steric properties of the ligand are critical for facilitating oxidative addition. | |
| Suboptimal Base or Solvent: The chosen base may not be effective for the transmetalation step, or the solvent may not adequately solubilize all components. | 1. Screen Bases: Evaluate a range of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[6]2. Ensure Anhydrous & Degassed Solvents: Use high-purity, dry, and thoroughly degassed solvents like 1,4-dioxane, toluene, or THF.[6] | |
| Formation of Palladium Black | Catalyst Decomposition: The active Pd(0) species is unstable under the reaction conditions and is aggregating. | 1. Use a More Stabilizing Ligand: Bulky biarylphosphine ligands are designed to prevent the formation of palladium clusters.2. Ensure Rigorous Degassing: Remove all oxygen from the reaction mixture, as it can accelerate catalyst decomposition.3. Lower the Reaction Temperature: High temperatures can sometimes promote catalyst agglomeration. |
| Side Product Formation | Protodeboronation (in Suzuki Coupling): The boronic acid is being replaced by a hydrogen atom from water or solvent. | 1. Use Anhydrous Conditions: Thoroughly dry all reagents and solvents.2. Use a Non-Aqueous Base System: K₃PO₄ in an anhydrous solvent is often effective.3. Use MIDA Boronates: These are more stable toward protodeboronation and release the boronic acid slowly under the reaction conditions.[7] |
| Homocoupling: The organometallic reagent (e.g., boronic acid) is coupling with itself. | 1. Thoroughly Degas Reaction Mixture: Oxygen promotes the homocoupling of boronic acids.2. Use a Pre-catalyst: Pd(II) sources can sometimes cause homocoupling during the initial reduction phase. A well-defined pre-catalyst that cleanly generates Pd(0) can minimize this.[1] | |
| Dehalogenation: The bromo or chloro group is replaced by a hydrogen atom. | 1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination versus dehalogenation.2. Lower Reaction Temperature: Higher temperatures can sometimes favor this side reaction. |
Data Presentation: Recommended Catalytic Systems
The choice of ligand and base is critical for success. The following tables summarize common choices for challenging cross-coupling reactions involving pyridines.
Table 1: Recommended Ligands for Pyridine Cross-Coupling
| Ligand | Structure | Key Features | Typical Loading (mol%) |
|---|---|---|---|
| XPhos | Biarylphosphine | Very bulky and electron-rich, excellent for C-Cl activation and mitigating catalyst poisoning. | 2 - 4 |
| SPhos | Biarylphosphine | Similar to XPhos, highly active for a broad range of substrates. | 2 - 4 |
| RuPhos | Biarylphosphine | Often effective for N-arylation and Suzuki couplings of heteroaryl chlorides. | 2 - 4 |
| P(t-Bu)₃ | Trialkylphosphine | Very electron-rich and sterically demanding, but can be sensitive to air. | 2 - 4 |
Table 2: Common Bases for Suzuki-Miyaura Coupling
| Base | Strength | Solubility | Key Considerations |
|---|---|---|---|
| K₃PO₄ | Moderate | Moderate | Often an excellent choice for Suzuki couplings, compatible with many functional groups. Can be used in aqueous or anhydrous conditions. |
| Cs₂CO₃ | Strong | High | Highly effective but more expensive. Its high solubility can be advantageous. |
| K₂CO₃ | Moderate | Moderate | A common and cost-effective base, but sometimes less effective for challenging substrates than K₃PO₄. |
| NaOtBu | Very Strong | High | Primarily used for Buchwald-Hartwig aminations. Can cause hydrolysis of sensitive functional groups. |
Experimental Protocols
Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A reaction time of 12-24 hours is typical.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to troubleshooting this reaction.
Caption: The pyridine nitrogen can reversibly coordinate to the active Pd(0) catalyst, forming an inactive complex and halting the productive catalytic cycle.[1]
Caption: A logical workflow to diagnose and address low-yield cross-coupling reactions involving pyridine substrates.
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction: oxidative addition, transmetalation, and reductive elimination.
References
Technical Support Center: Managing Exotherms in Large-Scale Reactions of 3-Bromo-6-chloro-2-methoxypyridine
This technical support center is designed for researchers, scientists, and drug development professionals working with large-scale reactions of 3-Bromo-6-chloro-2-methoxypyridine. It provides troubleshooting guides and frequently asked questions (FAQs) to help manage potential exothermic events, ensuring operational safety and reaction success.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of reactions involving this compound.
Issue 1: Uncontrolled and Rapid Temperature Increase (Thermal Runaway)
Q: My reaction temperature is escalating quickly, and the cooling system is unable to keep up. What are the immediate steps I should take?
A: An uncontrolled temperature rise indicates a potential thermal runaway, a hazardous situation requiring immediate and decisive action.
Immediate Actions:
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Stop Reagent Addition: Immediately halt the addition of all reactants.[1]
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Enhance Cooling: Maximize the cooling capacity of the reactor. This may involve increasing the coolant flow rate or switching to a colder cooling medium if available.[1]
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Emergency Quenching: If the temperature continues to rise despite maximum cooling, be prepared to initiate an emergency quenching procedure. This typically involves the rapid addition of a predetermined, cold, inert solvent to cool and dilute the reaction mixture, thereby slowing the reaction rate.[1]
-
Alert Personnel and Evacuate: Inform all personnel in the immediate vicinity of the potential hazard. If the temperature cannot be controlled, follow established emergency shutdown and evacuation procedures.[1]
Post-Incident Analysis and Prevention:
-
Review Reaction Parameters: After stabilizing the reactor, conduct a thorough review of all reaction parameters. Discrepancies in reactant concentration, catalyst loading, or addition rates are common culprits.
-
Heat Flow Calorimetry: It is crucial to conduct heat flow calorimetry studies on a smaller scale to accurately determine the reaction's heat of reaction and the maximum temperature of the synthesis reaction (MTSR) under your specific process conditions.[2] This data is essential for designing an adequate cooling system for the larger scale. Many reactions are exothermic, and this heat generation must be carefully controlled to prevent potentially hazardous thermal runaways.[3] A thermal runaway begins when the heat produced by the reaction exceeds the heat removed.[3]
Issue 2: Slower Than Expected Initial Exotherm Followed by a Sudden Temperature Spike
Q: The reaction showed little to no exotherm upon initial reagent addition, but then the temperature spiked unexpectedly. What could be the cause?
A: This often points to an accumulation of unreacted reagents, which can lead to a dangerous runaway reaction.
Possible Causes and Solutions:
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" and areas where reactants are not effectively mixed, causing them to accumulate.[4]
-
Troubleshooting: Ensure the agitator is functioning correctly and the stirring speed is sufficient for the reaction volume and viscosity.
-
-
Delayed Reaction Initiation: The reaction may have an induction period, or a key component (like a catalyst) may not be fully active.
-
Troubleshooting: Before scaling up, study the reaction kinetics on a smaller scale to understand any induction period. Ensure catalysts are properly activated and dispersed.
-
-
Incorrect Reagent Addition Point: Adding a reagent below the surface of the reaction mixture is often preferable to surface addition to ensure immediate mixing and heat dissipation.
-
Troubleshooting: Review and optimize the point of addition for critical reagents.
-
Frequently Asked Questions (FAQs)
Q1: What are the key thermal hazards associated with reactions of this compound?
Q2: How can I proactively design a safe large-scale reaction with this compound?
A2: Proactive safety design is critical.
-
Calorimetric Studies: Before any scale-up, perform reaction calorimetry (e.g., using an RC1e or similar instrument) to determine the heat of reaction, adiabatic temperature rise, and the rate of heat evolution.[2]
-
Semi-Batch Operation: For highly exothermic reactions, a semi-batch process, where one reagent is added slowly and controllably to the other, is generally safer than a batch process where all reactants are mixed at once.[6] The addition rate should be tied to the cooling capacity of the reactor.[6]
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Cooling System Design: Ensure your reactor's cooling system is capable of handling the maximum expected heat output of the reaction, with a built-in safety margin.
-
Emergency Planning: Develop a clear and practiced emergency plan that includes quenching procedures and evacuation routes.[1]
Q3: What personal protective equipment (PPE) is recommended when handling this compound?
A3: Appropriate PPE is essential for safe handling.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[7][8]
-
Skin Protection: Wear impervious, flame-resistant clothing and handle with gloves that have been inspected prior to use.[7][8]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7][8]
-
General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[9]
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H5BrClNO | [10] |
| Molecular Weight | 222.467 g/mol | [10] |
| Boiling Point | 227.3±35.0 °C (Predicted) | [10] |
| Flash Point | 91.3±25.9 °C | [10] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [7] |
Table 2: General Parameters for Exotherm Control
| Parameter | Recommendation | Rationale |
| Mode of Operation | Semi-batch (controlled addition) | Minimizes accumulation of unreacted reagents and allows for better temperature control.[6] |
| Reagent Addition Rate | Determined by prior calorimetric data; rate should not allow heat generation to exceed heat removal capacity. | Prevents a thermal runaway situation.[3] |
| Agitation | Sufficient to ensure homogeneity and efficient heat transfer to the reactor walls. | Poor mixing can lead to localized hot spots and reagent accumulation.[4] |
| Cooling System | Sized to handle the maximum heat flow of the reaction with a safety factor. | Essential for maintaining the desired reaction temperature and preventing a runaway. |
| Emergency Quench | A pre-determined, cold, inert solvent should be readily available. | A critical safety measure to rapidly cool and dilute the reaction if control is lost.[1] |
Experimental Protocols
Protocol 1: General Procedure for a Large-Scale Cross-Coupling Reaction (Illustrative Example)
Disclaimer: This is a general, illustrative protocol and must be adapted based on laboratory-specific calorimetric data and safety assessments.
-
Reactor Setup: A clean, dry, and appropriately sized jacketed glass reactor is equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel or dosing pump. The reactor is connected to a thermostat for temperature control.
-
Inert Atmosphere: The reactor is rendered inert by purging with nitrogen or argon.
-
Reagent Charging: The reactor is charged with this compound, the coupling partner (e.g., a boronic acid), a suitable solvent, and a base.
-
Catalyst Addition: The palladium catalyst and any necessary ligands are added to the reaction mixture.
-
Controlled Heating: The reaction mixture is heated to the desired temperature, as determined by small-scale optimization studies.
-
Reagent Addition (for semi-batch): If one of the reactants is added in a controlled manner, the addition is started via the dosing pump at a rate determined by calorimetric data to ensure the exotherm is manageable.[6]
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical method (e.g., HPLC, GC). The internal temperature and the temperature of the cooling jacket are continuously monitored.
-
Work-up: Once the reaction is complete, it is cooled to a safe temperature before proceeding with the work-up and purification steps.
Visualizations
Caption: Immediate actions for an uncontrolled temperature rise.
Caption: Workflow for proactive safety in large-scale reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. thepharmamaster.com [thepharmamaster.com]
- 5. icheme.org [icheme.org]
- 6. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
stability of 3-Bromo-6-chloro-2-methoxypyridine under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Bromo-6-chloro-2-methoxypyridine under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
There is limited publicly available data specifically detailing the comprehensive stability profile of this compound. However, based on the functional groups present (a methoxypyridine core with bromo and chloro substituents), potential stability issues under certain conditions should be considered. It is recommended to store the compound in a dry, cool, and well-ventilated place, away from incompatible materials.[1]
Q2: Is this compound sensitive to acidic conditions?
Yes, it is plausible that this compound could be sensitive to acidic conditions. The 2-methoxy group on the pyridine ring is susceptible to acid-catalyzed hydrolysis. This reaction would likely convert the methoxy group into a hydroxyl group, forming the corresponding 2-pyridone derivative. The rate of this hydrolysis can be influenced by the acid concentration, temperature, and the specific solvent system used. The presence of halogen substituents may also influence the electronic properties of the pyridine ring and, consequently, the rate of hydrolysis.
Q3: What are the potential degradation products under acidic conditions?
The primary potential degradation product under acidic conditions is the hydrolysis of the 2-methoxy group to yield 3-Bromo-6-chloro-pyridin-2(1H)-one.
Potential Acid-Catalyzed Hydrolysis
Caption: Potential pathway for acid-catalyzed hydrolysis.
Q4: Is this compound stable under basic conditions?
The stability of this compound under basic conditions should also be carefully considered. While the methoxy group is generally more stable to base than to acid, the halogen substituents (bromo and chloro) on the pyridine ring are potential sites for nucleophilic aromatic substitution (SNAr). Strong bases or nucleophiles could potentially displace one or both of the halogens, particularly at elevated temperatures. The relative reactivity of the chloro and bromo groups in SNAr reactions on a pyridine ring can vary depending on their position and the reaction conditions.
Q5: What are the potential degradation products under basic conditions?
Potential degradation products under basic conditions could arise from nucleophilic substitution of the chloro or bromo groups. For example, reaction with hydroxide could lead to the formation of the corresponding hydroxypyridine derivatives. Other strong nucleophiles could also lead to substitution products.
Potential Base-Mediated Nucleophilic Substitution
Caption: Potential pathway for nucleophilic substitution.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield or recovery of starting material after a reaction in acidic media. | Degradation of this compound due to acid-catalyzed hydrolysis of the methoxy group. | - Monitor the reaction progress carefully using techniques like TLC, LC-MS, or GC-MS to check for the appearance of more polar byproducts. - Consider using milder acidic conditions (e.g., weaker acid, lower concentration, lower temperature). - If possible, perform the reaction at a lower temperature to minimize hydrolysis. - Protect the methoxy group if it is not involved in the desired transformation. |
| Formation of unexpected byproducts in reactions involving basic or nucleophilic reagents. | Nucleophilic aromatic substitution of the chloro or bromo substituents. | - Analyze the reaction mixture for products corresponding to the displacement of one or both halogens. - Use a less nucleophilic base or run the reaction at a lower temperature. - Consider the order of addition of reagents to minimize exposure of the starting material to harsh conditions. - If the reaction is a cross-coupling, screen different catalysts and ligands that may favor the desired reaction over nucleophilic substitution. |
| Inconsistent reaction outcomes. | Variability in the quality or age of the this compound, or presence of trace acid/base impurities in reagents or solvents. | - Use freshly purchased or purified starting material. - Ensure all solvents and reagents are anhydrous and free from acidic or basic impurities. - Perform a small-scale control reaction to test the stability of the starting material under the reaction conditions without the other reactants. |
Data Presentation: Stability Study Template
As no specific quantitative stability data is publicly available, researchers are encouraged to perform their own stability studies. The following table provides a template for recording experimental data.
| Condition | pH | Temperature (°C) | Time (h) | % of this compound Remaining | Major Degradation Product(s) Observed | Analytical Method |
| Acidic | 1 | 25 | 24 | HPLC, LC-MS | ||
| 1 | 50 | 24 | HPLC, LC-MS | |||
| 3 | 25 | 24 | HPLC, LC-MS | |||
| 3 | 50 | 24 | HPLC, LC-MS | |||
| Basic | 13 | 25 | 24 | HPLC, LC-MS | ||
| 13 | 50 | 24 | HPLC, LC-MS | |||
| 11 | 25 | 24 | HPLC, LC-MS | |||
| 11 | 50 | 24 | HPLC, LC-MS |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability in Acidic or Basic Solutions
This protocol outlines a general method for determining the stability of this compound in aqueous acidic or basic solutions.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing compound stability.
Materials:
-
This compound
-
Acetonitrile (ACN) or other suitable organic solvent, HPLC grade
-
Hydrochloric acid (HCl) solutions of known concentration
-
Sodium hydroxide (NaOH) solutions of known concentration
-
Phosphate or other suitable buffer systems
-
Water, HPLC grade
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Constant temperature incubator or water bath
-
pH meter
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of ACN to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare Test Solutions:
-
For acidic stability, add a small aliquot of the stock solution to a known volume of the desired acidic solution (e.g., 0.1 M HCl, pH 1) to achieve the final target concentration (e.g., 0.1 mg/mL).
-
For basic stability, add a small aliquot of the stock solution to a known volume of the desired basic solution (e.g., 0.1 M NaOH, pH 13).
-
Prepare a control sample in a neutral buffer (e.g., pH 7.4).
-
-
Incubation: Incubate the test solutions at a constant temperature (e.g., 25 °C or 50 °C).
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution.
-
Quenching: Immediately quench the degradation reaction by neutralizing the aliquot. For acidic samples, add a corresponding amount of base. For basic samples, add a corresponding amount of acid.
-
Analysis: Analyze the quenched samples by a validated HPLC or LC-MS method.
-
The HPLC method should be capable of separating the parent compound from potential degradation products.
-
Quantify the amount of this compound remaining at each time point relative to the t=0 sample.
-
Use LC-MS to identify the mass of any significant degradation products.
-
Disclaimer: The information provided in this technical support center is based on general chemical principles and available data for related compounds. It is intended as a guide and does not replace the need for rigorous experimental validation. Users should always perform their own experiments to determine the stability of this compound under their specific experimental conditions. Always handle chemicals with appropriate safety precautions.
References
Technical Support Center: Reactivity of 3-Bromo-6-chloro-2-methoxypyridine
Welcome to the technical support center for experiments involving 3-Bromo-6-chloro-2-methoxypyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate challenges related to palladium-catalyzed cross-coupling reactions with this substrate. The reactivity of this molecule is influenced by the electronic effects of the methoxy and chloro substituents and the differential reactivity of the C-Br and C-Cl bonds.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
A1: Low reactivity is a common issue with heteroaryl halides. For this compound, several factors can be at play:
-
Catalyst and Ligand Choice: This is the most critical factor. The C-Br bond is significantly more reactive than the C-Cl bond, but activating it efficiently without side reactions requires an optimal palladium-ligand system.[1] Standard ligands like triphenylphosphine (PPh₃) may be insufficient.[2] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the crucial oxidative addition step of the catalytic cycle.[2][3]
-
Pyridine Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[4] Ligands that are sufficiently bulky can shield the metal center and prevent this unproductive binding.
-
Ineffective Base or Solvent: The base is crucial for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig aminations.[2][5] The solvent must dissolve all components and be compatible with the reaction conditions.[4] All solvents should be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[2]
-
Reaction Temperature: The C-Br bond on this electron-rich pyridine ring may require elevated temperatures (80-120 °C) to undergo oxidative addition effectively.[4]
Q2: Which bond is expected to react first, the C-Br or the C-Cl? How can I ensure selectivity?
A2: The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond and will react preferentially in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is C-I > C-Br > C-OTf > C-Cl.[1][6]
To ensure high selectivity for the C-Br bond:
-
Use Appropriate Ligands: Palladium catalysts paired with ligands like PPh₃ are often selective for C-Br activation. More activating ligands needed for C-Cl coupling (like bulky biarylphosphines) can sometimes lead to mixtures if the reaction is pushed too hard (e.g., very high temperatures for extended times).
-
Control Reaction Temperature: Keep the temperature just high enough to activate the C-Br bond. Unnecessarily high temperatures can begin to activate the stronger C-Cl bond, leading to double-addition products.
Q3: I am observing significant amounts of starting material decomposition or side products like homocoupling. What can I do?
A3:
-
Homocoupling: This side reaction is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[7] Ensure your reaction setup is under a strict inert atmosphere (Argon or Nitrogen) and that all solvents have been properly degassed.
-
Protodeboronation (in Suzuki Coupling): This occurs when the boronic acid reacts with a proton source (like water) instead of the palladium complex.[7] Using anhydrous solvents, a stable boronic ester (e.g., pinacol ester), or a weaker, non-nucleophilic base can mitigate this issue.[2]
-
Dehalogenation: The formation of a product where the bromine has been replaced by hydrogen can occur. This can sometimes be minimized by changing the ligand or base.
Troubleshooting Guides & Ligand Effects
The choice of ligand is paramount for success. Different reaction types benefit from different classes of ligands.
Suzuki-Miyaura Coupling
This reaction forms a C-C bond between the pyridine and an organoboron compound. The ligand's role is to facilitate oxidative addition and reductive elimination.
Troubleshooting Workflow: Suzuki Coupling
References
Technical Support Center: Suzuki Coupling of 3-Bromo-6-chloro-2-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 3-Bromo-6-chloro-2-methoxypyridine in Suzuki-Miyaura cross-coupling reactions. The information is tailored to address specific challenges related to this substrate, with a focus on the critical role of solvent selection in achieving high yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive in a Suzuki coupling?
A1: The Carbon-Bromine (C-Br) bond at the 3-position is significantly more reactive than the Carbon-Chlorine (C-Cl) bond at the 6-position. The general order of reactivity for organohalides in palladium-catalyzed oxidative addition is C–I > C–Br > C–OTf > C–Cl.[1][2] This inherent difference in reactivity allows for the chemoselective functionalization of the C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.[1]
Q2: How does the 2-methoxy group influence the reactivity of the substrate?
A2: The 2-methoxy group is electron-donating, which can increase the electron density of the pyridine ring. This increased electron density can make the oxidative addition step of the catalytic cycle more challenging compared to electron-deficient systems.[3][4] Consequently, more active catalytic systems, often involving bulky, electron-rich phosphine ligands, may be required to achieve efficient coupling.[3]
Q3: What are the key considerations for solvent selection in this reaction?
A3: Solvent choice is critical and can influence catalyst stability, reagent solubility, and reaction selectivity.[5][6] For Suzuki couplings of halopyridines, biphasic solvent systems, such as a mixture of an organic solvent (e.g., Toluene, 1,4-Dioxane, THF) and water, are often optimal.[2][7] The aqueous phase helps to dissolve the inorganic base (e.g., K₃PO₄, K₂CO₃), facilitating the formation of the active boronate species, while the organic substrate and catalyst remain primarily in the organic phase.[7] The polarity of the solvent can also unexpectedly influence selectivity in some systems, although it does not always trend with the dielectric constant.[8][9]
Troubleshooting Guide
Q1: My reaction shows low or no conversion of the starting material. What are the common causes and solutions?
A1: Low or no conversion is a frequent issue that can stem from several factors:
-
Inactive Catalyst: The palladium catalyst may be inactive. Ensure you are using a reliable source of palladium precatalyst. If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[10] The pyridine nitrogen can also coordinate to the palladium center, inhibiting its activity.[11]
-
Insufficiently Degassed System: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and the formation of homocoupling byproducts.[12] It is crucial to thoroughly degas all solvents and reagents (including water) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[12][13]
-
Inappropriate Base or Solvent: The base may not be strong enough or sufficiently soluble in the reaction medium. Using a stronger base like K₃PO₄ or Cs₂CO₃ can be beneficial.[14][15] The solvent must solubilize the reactants effectively; if solubility is an issue, consider screening alternative solvents or solvent mixtures.[7][16]
Q2: I am observing poor selectivity, with coupling occurring at the C-Cl bond or di-substitution. How can I improve selectivity for the C-Br bond?
A2: Achieving high selectivity for the more reactive C-Br bond is key. Poor selectivity often results from reaction conditions that are too harsh.
-
Reduce Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage.[17] Try running the reaction at a lower temperature (e.g., 80-90 °C) to favor the kinetically preferred C-Br activation.
-
Choose an Appropriate Catalyst System: Highly active catalysts required for C-Cl activation may not be necessary for the more labile C-Br bond. A standard catalyst like Pd(PPh₃)₄ may offer better selectivity than more reactive systems employing bulky, electron-rich ligands.[1]
-
Limit Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the slow reaction of the C-Cl bond after the C-Br coupling is complete. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.[17]
Q3: My reaction produces significant side products, such as homocoupling of the boronic acid (biaryl formation) and/or dehalogenation. How can I minimize these?
A3: Side product formation reduces the yield of the desired product and complicates purification.
-
Homocoupling: This side reaction is primarily caused by the presence of oxygen.[12] Rigorous degassing of the reaction mixture and solvents is the most effective way to prevent it.[13]
-
Dehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by hydride sources in the reaction mixture, such as certain solvents or bases.[13] Switching to a solvent less prone to acting as a hydride source and ensuring the reaction is performed under a strictly inert atmosphere can help.[13]
-
Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene. This is more common with aqueous bases and at higher temperatures.[12] Using a more stable boronic ester (e.g., a pinacol ester) or potassium trifluoroborate salt can mitigate this issue.[12][18]
Q4: My palladium catalyst precipitates as a black solid (palladium black). What does this signify and how can I prevent it?
A4: The formation of palladium black indicates the decomposition and agglomeration of the active Pd(0) catalyst into an inactive state.[7]
-
Cause: This is often due to poor stabilization of the catalytic species. The phosphine ligand is crucial for stabilizing the palladium center. If the ligand has poor solubility in the chosen solvent or decomposes at the reaction temperature, the catalyst will crash out.[7]
-
Solution: Ensure the chosen ligand is soluble and stable in the solvent at the reaction temperature. Using a sufficient excess of the ligand can sometimes help maintain catalyst stability. Sticking to well-established solvent systems like Toluene/water or Dioxane/water is advisable.[7]
Data Presentation: Solvent Effects on Suzuki Coupling
The selection of solvent can significantly impact the yield of Suzuki couplings involving halo-pyridines. The following table summarizes representative data for the effect of different solvents on similar substrates, providing a starting point for reaction optimization.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene / H₂O | 100 | 12-24 | Moderate to Good | A classic, cost-effective system.[19] |
| Pd(PPh₃)₄ | Na₂CO₃ | DME / H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[19] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane / H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[19] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[19] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 92 | Anhydrous conditions can be effective with the right ligand/base.[20] |
Experimental Protocols
Representative Protocol for Selective Suzuki Coupling at the C-3 (Bromo) Position
This protocol provides a general starting point. Optimization of catalyst, ligand, base, and temperature may be necessary for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Solvents for workup (e.g., Ethyl Acetate) and chromatography (e.g., Hexanes/Ethyl Acetate)
Equipment:
-
Oven-dried Schlenk flask or round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.[11]
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.[13]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[19]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[20]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.[11]
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[11]
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: 3-Bromo-6-chloro-2-methoxypyridine Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling and other side reactions when working with 3-Bromo-6-chloro-2-methoxypyridine in various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a significant issue in cross-coupling reactions with this compound?
A1: Homocoupling is a common side reaction where two molecules of the same coupling partner react with each other. In the context of Suzuki reactions, this means two molecules of the organoboron reagent couple, and in Sonogashira reactions, two molecules of the terminal alkyne couple. This is problematic as it consumes your starting materials, reduces the yield of the desired cross-coupled product, and introduces impurities that can be difficult to separate due to structural similarities with the target molecule.
Q2: What are the primary causes of homocoupling?
A2: The main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of organoboron compounds or alkynes. Using a Pd(II) precatalyst without efficient reduction to Pd(0) can also lead to increased homocoupling.
Q3: How do the electronic and steric properties of this compound influence its reactivity and the likelihood of side reactions?
A3: this compound is an electron-deficient pyridine derivative due to the presence of two electron-withdrawing halogen substituents. The pyridine nitrogen can also act as a Lewis base and coordinate to the palladium catalyst, potentially inhibiting its activity. The methoxy group is electron-donating, which can modulate the electronic properties of the ring. Sterically, the substituents on the pyridine ring can influence the approach of the coupling partners and the catalyst, which may require careful selection of ligands to achieve optimal results.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Significant formation of the homocoupled biaryl byproduct from the boronic acid/ester.
| Possible Cause | Troubleshooting Step |
| Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Inefficient reduction of Pd(II) precatalyst | Use a Pd(0) source like Pd(PPh₃)₄ or a pre-activated Pd(II) catalyst. If using a Pd(II) source, consider adding a reducing agent. |
| Inappropriate ligand | Use bulky, electron-rich phosphine ligands such as SPhos or XPhos to promote the desired cross-coupling pathway. |
| Suboptimal base | Screen different bases. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH to minimize homocoupling. |
Sonogashira Coupling
Issue: Observation of a significant amount of the diacetylene homocoupling (Glaser coupling) product.
| Possible Cause | Troubleshooting Step |
| Presence of oxygen | Rigorously exclude oxygen from the reaction mixture by degassing solvents and using an inert atmosphere. |
| Copper(I) co-catalyst | While Cu(I) is a co-catalyst, it can also promote Glaser coupling. Consider running the reaction under copper-free conditions. |
| Inappropriate base | The choice of amine base is crucial. A less coordinating amine or a weaker base might be beneficial. |
| High reaction temperature | If possible, lower the reaction temperature to disfavor the homocoupling pathway. |
Buchwald-Hartwig Amination
Issue: Low yield of the desired aminated product and formation of side products.
| Possible Cause | Troubleshooting Step |
| Catalyst inhibition | The pyridine nitrogen can coordinate to the palladium catalyst. Use of bulky ligands can mitigate this effect. |
| Inappropriate ligand | For heteroaryl halides, bulky, electron-rich ligands like XantPhos or Josiphos-type ligands are often effective. |
| Base incompatibility | The choice of base is critical and substrate-dependent. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. |
| Amine nucleophilicity | Ensure the amine coupling partner is sufficiently nucleophilic. If not, consider derivatization or using a stronger base. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for cross-coupling reactions of substituted pyridines. Please note that specific quantitative data for this compound is limited in the literature, and these conditions may require optimization.
Table 1: Suzuki-Miyaura Coupling of Substituted Bromopyridines
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromo-2-methylpyridine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 |
| 2-Bromo-3-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ | Toluene | 100 | 18 | High |
Table 2: Sonogashira Coupling of Aryl Halides
| Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | RT | 12 | >90 |
| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (2.5) | i-Pr₂NH | Toluene | 80 | 16 | 70-90 |
| Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 100 | 6 | 80-95 |
Table 3: Buchwald-Hartwig Amination of this compound
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,2,3,4-Tetrahydroquinoline | Pd₂(dba)₃ (15) | XantPhos (60) | t-BuONa | Toluene | 110 | 16 | Not specified | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a general protocol adaptable for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a ligand if required (e.g., SPhos, 4-10 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of this compound. Both copper-catalyzed and copper-free conditions should be considered.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol% for copper-catalyzed conditions).
-
Reagent Addition: Add a degassed solvent (e.g., THF or toluene) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound with 1,2,3,4-Tetrahydroquinoline.[1][2]
-
Reaction Setup: To a reaction vessel, add this compound (1.0 g, 4.5 mmol), 1,2,3,4-tetrahydroquinoline (656.0 mg, 4.9 mmol), Pd₂(dba)₃ (616.0 mg, 0.7 mmol), t-BuONa (646.0 mg, 6.7 mmol), and XantPhos (1.6 g, 2.7 mmol).[1][2]
-
Work-up and Purification: The patent does not specify the work-up and purification procedure. A typical work-up would involve cooling the reaction, diluting with an organic solvent, washing with water and brine, drying the organic layer, and concentrating. Purification would likely be achieved by column chromatography.
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the copper-catalyzed Sonogashira reaction.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-6-chloro-2-methoxypyridine and 2,3-dichloropyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two functionalized pyridine building blocks, 3-Bromo-6-chloro-2-methoxypyridine and 2,3-dichloropyridine, in palladium-catalyzed cross-coupling reactions. Understanding the nuanced reactivity of these substrates is crucial for the efficient synthesis of complex molecules in pharmaceutical and materials science research.
Introduction to Reactivity Principles
The reactivity of halogenated pyridines in cross-coupling reactions is governed by a combination of electronic and steric factors. The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution and influences the ease of oxidative addition in palladium-catalyzed cycles. Generally, the order of reactivity for halogens in these reactions is I > Br > OTf > Cl, making the carbon-bromine bond more susceptible to cleavage than the carbon-chlorine bond.[1]
For dihalogenated pyridines, the position of the halogens relative to the nitrogen atom is a key determinant of regioselectivity. Halogens at the C2 and C4 positions are typically more reactive than those at the C3 and C5 positions due to the electron-withdrawing influence of the pyridine nitrogen.[2][3]
-
This compound: This molecule features a bromine at C3, a chlorine at C6, and an electron-donating methoxy group at C2. The primary site of reactivity in cross-coupling reactions is expected to be the more labile C-Br bond. The methoxy group may electronically influence the adjacent positions.
-
2,3-dichloropyridine: This substrate possesses two chlorine atoms at the C2 and C3 positions. The C2-Cl bond is generally more activated towards oxidative addition than the C3-Cl bond due to its proximity to the electron-withdrawing nitrogen atom.[2][3]
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reaction's success with chloropyridines often requires more active catalyst systems compared to their bromo- or iodo- counterparts due to the strength of the C-Cl bond.[4]
For This compound , the Suzuki-Miyaura reaction is expected to proceed selectively at the C3 position, targeting the C-Br bond. In contrast, 2,3-dichloropyridine will preferentially undergo coupling at the more reactive C2 position.[2] While direct comparative studies are limited, data from related systems suggest that reactions involving C-Br bonds will generally proceed under milder conditions and with higher yields than those involving C-Cl bonds.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridines
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ | H₂O/DMF | 60 | 92 | [5] |
| 2-chloropyridines (general) | Arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | RT-100 | Good to Excellent | [6] |
| 2-bromopyridines (general) | 2-pyridylboronates | Pd₂(dba)₃ / Ligand | KF | Dioxane | 80-100 | 74-91 | [7] |
| 5-bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | High | [1] |
Note: Data is compiled from reactions with similar substrates to provide a comparative framework.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[8] Similar to the Suzuki-Miyaura coupling, the reactivity of the C-X bond is a critical factor. The C-Br bond in This compound is the more reactive handle for amination. For 2,3-dichloropyridine , selective monoamination is expected at the C2 position.[9] Achieving high yields with less reactive aryl chlorides often necessitates the use of bulky, electron-rich phosphine ligands.[10]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halogenated Pyridines
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-bromopyridines | Volatile amines | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 55-98 | [11] |
| 3-bromo-2-methylpyridine | Primary/Secondary amines | Pd precursor / Phosphine ligand | NaOt-Bu | Toluene | 80-110 | High | [12] |
| Aryl chlorides | Primary amines | Pd(OAc)₂ / CyPFtBu (JosiPhos) | NaOt-Bu | Toluene | 100 | High | [13] |
| Aryl chlorides | Ammonia | Pd₂(dba)₃ / t-Bu-XPhos | NaOt-Bu | Toluene | 100 | High | [14] |
Note: Data is compiled from reactions with similar substrates to provide a comparative framework.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask, combine the halopyridine (1.0 mmol), arylboronic acid (1.2-1.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., Na₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halopyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOt-Bu).
-
Reagent Addition: Add the halopyridine (1.0 equiv) and the amine coupling partner (1.2 equiv) to the flask.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. research.rug.nl [research.rug.nl]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to the Suzuki Coupling of 3-Bromo-6-chloro-2-methoxypyridine and 3,6-dibromo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In the synthesis of complex molecules, particularly in pharmaceutical and materials science, the selective functionalization of dihalogenated heterocycles is of paramount importance. This guide provides a comparative analysis of two such building blocks: 3-bromo-6-chloro-2-methoxypyridine and 3,6-dibromo-2-methoxypyridine, in the context of Suzuki coupling reactions.
Reactivity and Selectivity: A Head-to-Head Comparison
The key distinction in the Suzuki coupling performance of these two substrates lies in the relative reactivity of the halide leaving groups. The established order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[1] This principle governs the selectivity observed in the reactions of this compound and 3,6-dibromo-2-methoxypyridine.
This compound: This substrate offers a distinct advantage for selective mono-arylation. The carbon-bromine bond at the 3-position is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond at the 6-position. This inherent difference in reactivity allows for a high degree of chemoselectivity, enabling the targeted formation of 3-aryl-6-chloro-2-methoxypyridine derivatives while leaving the chloro substituent available for subsequent transformations.
3,6-dibromo-2-methoxypyridine: In this case, both leaving groups are bromine atoms, leading to a more complex reactivity profile. While mono-arylation is possible, achieving high selectivity for a specific position (either 3- or 6-) can be challenging and is highly dependent on the reaction conditions, including the choice of catalyst, ligand, and base. There is also a greater propensity for double Suzuki coupling to occur, leading to the formation of 3,6-diaryl-2-methoxypyridine. The relative electronic and steric environment of the two bromine atoms will influence the regioselectivity of the initial coupling.
Quantitative Data Summary
| Substrate Analogue | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-3-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | [2] |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ | Toluene | 100 | 18 | High | [2] |
| Aryl Bromides | Arylboronic acids | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good | |
| Aryl Bromides | Arylboronic acids | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80-90 | 12 | Good to Excellent |
Note: The yields are highly substrate and condition dependent. The data presented is for illustrative purposes to provide a general expectation for Suzuki couplings on similar systems.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction of a bromopyridine derivative. This protocol should be optimized for specific substrates and desired outcomes.
Materials:
-
Bromopyridine derivative (e.g., this compound) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1, 5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromopyridine derivative, arylboronic acid, and base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, followed by the degassed solvent.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Logical Relationship Diagram
The following diagram illustrates the comparative reactivity and potential reaction pathways for the Suzuki coupling of this compound and 3,6-dibromo-2-methoxypyridine.
Caption: Comparative Suzuki coupling pathways.
Conclusion
References
A Comparative Guide to Pyridine Synthesis: Evaluating Alternatives to 3-Bromo-6-chloro-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized pyridines is a cornerstone of modern medicinal chemistry and materials science. The strategic introduction of substituents onto the pyridine scaffold is crucial for modulating the biological activity and physicochemical properties of novel compounds. 3-Bromo-6-chloro-2-methoxypyridine serves as a versatile building block for this purpose, offering distinct reactive sites for sequential functionalization. However, a comprehensive evaluation of alternative reagents and synthetic strategies is essential for optimizing synthetic routes in terms of yield, cost-effectiveness, and substrate scope.
This guide provides an objective comparison of alternative reagents to this compound for the synthesis of a representative 2,3,6-trisubstituted pyridine. We will explore the use of other halogenated pyridines in cross-coupling reactions and compare these approaches with classical de novo pyridine synthesis methodologies.
I. Comparison of Halogenated Pyridines in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The choice of the halogen on the pyridine ring significantly impacts the reactivity, with the general trend being I > Br > Cl. This is primarily due to the bond dissociation energies of the carbon-halogen bond. We will compare the performance of this compound with its chloro and iodo analogues in a representative Suzuki-Miyaura coupling with phenylboronic acid to yield 6-chloro-2-methoxy-3-phenylpyridine.
Table 1: Comparison of Halogenated 2-Methoxypyridines in a Representative Suzuki-Miyaura Coupling
| Starting Material | Halogen at C3 | Typical Catalyst System | Typical Conditions | Typical Reaction Time (h) | Typical Yield (%) | Relative Cost |
| 3-Iodo-6-chloro-2-methoxypyridine | Iodo | Pd(PPh₃)₄ (2-5 mol%) | Na₂CO₃, Toluene/EtOH/H₂O, 80-90 °C | 2-6 | 85-95 | High |
| This compound | Bromo | Pd(PPh₃)₄ (3-5 mol%) | K₂CO₃, Dioxane/H₂O, 90-100 °C | 6-12 | 75-90 | Moderate |
| 3,6-Dichloro-2-methoxypyridine | Chloro | Pd₂(dba)₃/SPhos (2-5 mol%) | K₃PO₄, Toluene/H₂O, 100-110 °C | 12-24 | 60-80 | Low |
Note: The data presented are representative values based on literature for similar transformations and may vary depending on the specific substrate and optimized reaction conditions.
II. De Novo Pyridine Synthesis: Classical Approaches
De novo synthesis offers the advantage of constructing the pyridine ring from acyclic precursors, allowing for a wider range of substitution patterns that may be difficult to achieve through functionalization of a pre-existing pyridine core. Here, we compare three classical methods for the synthesis of a representative trisubstituted pyridine.
Table 2: Comparison of Classical De Novo Pyridine Synthesis Methods
| Synthesis Method | Key Reagents | Typical Conditions | Typical Reaction Time (h) | Typical Yield (%) |
| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-unsaturated carbonyl, NH₄OAc | Reflux in acetic acid | 4-8 | 70-90 |
| Hantzsch Pyridine Synthesis | Aldehyde, 2 eq. β-ketoester, NH₃ or NH₄OAc | Reflux in ethanol, followed by oxidation | 4-12 (synthesis) + 1-4 (oxidation) | 60-85 (overall) |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, ethynylketone | Two steps: Michael addition then cyclodehydration (often acid-catalyzed) | 2-6 (Michael addition) + 4-12 (cyclization) | 50-80 (overall) |
Note: The data presented are representative values and can vary significantly based on the specific substrates and reaction conditions.
III. Experimental Protocols
A. Cross-Coupling Reactions: Suzuki-Miyaura Coupling
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 8 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
B. De Novo Synthesis: Kröhnke Pyridine Synthesis
Protocol 2: Kröhnke Synthesis of a 2,4,6-Trisubstituted Pyridine
-
Step 1: Synthesis of N-Phenacylpyridinium Bromide: To a solution of acetophenone (10 mmol) in acetone (20 mL), add bromine (10 mmol) dropwise at 0 °C. After the addition is complete, stir the mixture at room temperature for 1 hour. Add pyridine (12 mmol) and stir for an additional 2 hours. Collect the precipitate by filtration, wash with cold acetone, and dry to yield N-phenacylpyridinium bromide.
-
Step 2: Pyridine Formation: To a solution of N-phenacylpyridinium bromide (10 mmol) and an α,β-unsaturated ketone (e.g., chalcone, 10 mmol) in glacial acetic acid (30 mL), add ammonium acetate (80 mmol).
-
Reaction: Reflux the mixture for 4 hours.
-
Work-up: After cooling, pour the reaction mixture into ice water. Collect the precipitated product by filtration and wash with water.
-
Purification: Recrystallize the crude product from ethanol to yield the 2,4,6-trisubstituted pyridine.[1][2]
IV. Visualization of Synthetic Strategies
Figure 1: A comparison of the general workflows for pyridine synthesis via cross-coupling of a pre-functionalized pyridine versus a de novo approach from acyclic precursors.
Figure 2: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, a key method for functionalizing halopyridines.
V. Conclusion
The choice of synthetic strategy for accessing functionalized pyridines depends on a careful consideration of factors including the desired substitution pattern, cost of starting materials, and desired reaction efficiency.
-
Cross-Coupling of Halopyridines: This approach is highly effective when a suitable halogenated pyridine is readily available. The reactivity of the halide is a critical consideration, with iodo- and bromo-pyridines generally offering higher yields and milder reaction conditions compared to their chloro- counterparts. However, chloropyridines are often more cost-effective, and recent advances in catalyst development have made their use increasingly viable.
-
De Novo Synthesis: Classical methods like the Kröhnke, Hantzsch, and Bohlmann-Rahtz syntheses provide powerful alternatives for constructing the pyridine ring from simple, acyclic precursors. These methods offer greater flexibility in achieving complex substitution patterns that may not be easily accessible through the functionalization of a pre-existing pyridine core.
Ultimately, the optimal choice of reagent and methodology will be dictated by the specific goals of the research program, balancing the trade-offs between reactivity, cost, and synthetic versatility.
References
A Comparative Guide to the Validation of Analytical Methods for 3-Bromo-6-chloro-2-methoxypyridine Derivatives
For researchers, scientists, and professionals in drug development, the robust and accurate analysis of pharmaceutical intermediates like 3-bromo-6-chloro-2-methoxypyridine derivatives is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The validation of analytical methods is a mandatory step to demonstrate that a chosen analytical procedure is suitable for its intended purpose. This guide provides a comparative overview of two commonly employed analytical techniques for the characterization and quantification of halogenated pyridine derivatives: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Method Performance
The selection of an analytical method is a critical decision based on performance characteristics such as sensitivity, precision, and accuracy. Below is a summary of typical performance data for HPLC-UV and GC-MS methods in the analysis of halogenated aromatic compounds, providing a baseline for the expected performance for this compound derivatives. It is important to note that the following data is synthesized from studies on structurally similar compounds and serves as a representative comparison.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | ≥ 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0% |
| Limit of Detection (LOD) | < 0.1 µg/mL | < 0.05 µg/mL |
| Limit of Quantification (LOQ) | < 0.3 µg/mL | < 0.15 µg/mL |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical methods. The following are adaptable experimental protocols for the analysis of this compound derivatives by HPLC and GC-MS, based on established methods for similar compounds.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the routine quantification and purity assessment of this compound derivatives.
Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (or the wavelength of maximum absorbance of the specific derivative)
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly selective and sensitive, making it ideal for the identification and quantification of trace-level impurities and for the definitive confirmation of the analyte's identity.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
A capillary column suitable for the analysis of semi-volatile aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas:
-
Helium at a constant flow rate of 1.0 mL/min.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 50 to 400.
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 µg/mL to 50 µg/mL.
-
Dissolve the sample in the same solvent to a concentration within the calibration range.
Visualizing the Analytical Workflow and a Conceptual Pathway
To further clarify the experimental process and the relevance of this compound derivatives in a broader context, the following diagrams are provided.
A Comparative Study of Palladium Catalysts for 3-Bromo-6-chloro-2-methoxypyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of substituted pyridines is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the myriad of available building blocks, 3-Bromo-6-chloro-2-methoxypyridine presents a versatile scaffold with two distinct halogen atoms, offering opportunities for selective and sequential cross-coupling reactions. The choice of the palladium catalyst is paramount in controlling the regioselectivity and efficiency of these transformations. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions involving this compound, supported by experimental data.
Regioselectivity Considerations
The inherent difference in reactivity between the C-Br and C-Cl bonds in this compound (C-Br bonds are generally more reactive than C-Cl bonds in palladium-catalyzed cross-coupling reactions) allows for selective functionalization at the C3 position. The catalyst and reaction conditions can be tuned to favor this selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For this compound, the primary goal is the selective coupling at the C3 position. Below is a comparison of different palladium catalyst systems.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 12 | 75-85 | Good yield for mono-arylation, selective for the C-Br bond.[1] |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~90 | High yield and selectivity for the C-Br bond in similar systems.[2] |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene | 100 | 16 | >90 | Highly active catalyst system for challenging substrates. |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add degassed toluene and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. For this compound, this reaction allows for the introduction of a variety of amine functionalities, primarily at the C3 position.
Data Presentation: Buchwald-Hartwig Amination of this compound
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 70-80 | Effective for a range of primary and secondary amines.[3][4] |
| Pd(OAc)₂ / RuPhos | RuPhos | NaOtBu | 1,4-Dioxane | 80 | 18 | >85 | Highly active catalyst for heteroaryl chlorides. |
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuXPhos | LiHMDS | THF | 65 | 16 | ~70-80 | Good for coupling with heterocyclic amines.[5] |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
BINAP (0.04 mmol, 4 mol%)
-
Cs₂CO₃ (1.5 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BINAP, and Cs₂CO₃ to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Heck Coupling
The Heck reaction is a method for C-C bond formation between an unsaturated halide and an alkene.[6][7] This reaction can be used to introduce alkenyl groups at the C3 position of this compound.
Data Presentation: Heck Coupling of this compound (analogous system)
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 24 | ~78 | Standard conditions for Heck coupling of bromopyridines. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Acetonitrile | 80 | 18 | ~85 | Effective for electron-deficient alkenes. |
| Pd₂(dba)₃ | P(t-Bu)₃ | NaOAc | DMA | 120 | 20 | ~72 | For less reactive alkenes. |
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 mmol)
-
Alkene (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tolyl)₃ (0.04 mmol, 4 mol%)
-
Et₃N (2.0 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous DMF, alkene, and Et₃N via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is ideal for introducing alkynyl moieties at the C3 position of the pyridine ring.
Data Presentation: Sonogashira Coupling of this compound (analogous system)
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 6 | ~90 | Standard and reliable conditions. |
| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 80 | 8 | ~88 | Good for a variety of alkynes. |
| Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 70 | 12 | ~95 | High yield with silyl-protected alkynes. |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Et₃N (3.0 mmol)
-
Anhydrous THF (10 mL)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous THF and Et₃N, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at 65 °C.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite and wash with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Process
To better understand the experimental and mechanistic aspects of these coupling reactions, the following diagrams are provided.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
A Researcher's Guide to Purity Assessment of 3-Bromo-6-chloro-2-methoxypyridine Derivatives
For scientists and professionals in the dynamic field of drug development, the purity of synthesized intermediates like 3-Bromo-6-chloro-2-methoxypyridine derivatives is paramount. The presence of even minute impurities can significantly impact reaction yields, biological activity, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of key analytical techniques for assessing the purity of these critical building blocks, supported by experimental data and detailed methodologies.
Comparing the Tools of the Trade: A Head-to-Head Analysis
The choice of analytical technique for purity determination hinges on various factors, including the nature of potential impurities, required sensitivity, and throughput. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed methods. Each offers distinct advantages and limitations in the context of analyzing halogenated pyridine derivatives.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Quantitative purity, detection and quantification of non-volatile and thermally labile impurities. | High resolution and sensitivity; robust and widely applicable for a broad range of compounds.[1][2] | May require chromophores for UV detection; identification of unknown impurities can be challenging without a mass spectrometer. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile components based on their partitioning between a gaseous mobile phase and a solid stationary phase, followed by mass analysis. | Quantitative purity, detection and quantification of volatile impurities and residual solvents; structural information of impurities. | High resolution and sensitivity for volatile compounds; provides molecular weight and fragmentation data for identification.[3][4][5] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required for some analytes.[2] |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Measurement of the molar concentration of a substance by comparing its NMR signal intensity to that of a certified internal standard. | Absolute purity determination without the need for a specific reference standard of the analyte; structural confirmation of the main component and impurities.[6][7][8][9][10] | Provides structural and quantitative information simultaneously; a primary ratio method of measurement.[10] | Lower throughput compared to chromatographic methods; requires a higher sample amount.[1] |
Potential Impurities in the Synthesis of this compound
Understanding the potential impurities arising from the synthetic route is crucial for developing effective analytical methods. While the specific synthesis of this compound can vary, common impurities may include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomers: Positional isomers of the final product.
-
By-products from side reactions: Molecules formed through unintended reaction pathways.
-
Residual solvents: Solvents used during the reaction and purification steps.
Experimental Protocols
Detailed and validated experimental protocols are the cornerstone of reliable purity assessment. Below are representative methodologies for HPLC, GC-MS, and qNMR analysis of this compound derivatives.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quality control and quantification of the main component and non-volatile impurities.
Instrumentation: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective for separating pyridine derivatives.[11]
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Start with a higher concentration of Solvent A and gradually increase the concentration of Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound derivative.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for identifying and quantifying volatile impurities and residual solvents.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS system.
Quantitative NMR (qNMR) Method
qNMR provides an absolute purity value and can be used as an orthogonal technique to chromatography.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Program: A single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound derivative and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution before acquiring the spectrum.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for purity assessment using the described analytical techniques.
Caption: A typical workflow for purity assessment using HPLC.
Caption: A standard workflow for purity analysis using GC-MS.
Caption: Logical relationship of analytical techniques in purity verification.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.brewerscience.com [blog.brewerscience.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. eureka.patsnap.com [eureka.patsnap.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Bioactive Landscape of Substituted Pyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Compounds derived from substituted pyridines, such as the versatile building block 3-Bromo-6-chloro-2-methoxypyridine, are of significant interest for their potential biological activities, particularly in oncology. This guide provides a comparative overview of the biological activities of pyridine derivatives, drawing parallels to the types of compounds that could be synthesized from this compound. While direct derivatives of this specific starting material are not extensively documented in publicly available research, this guide leverages data from structurally analogous compounds to provide a valuable reference for researchers in the field.
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro anticancer activity of various pyridine derivatives against several human cancer cell lines. These compounds, while not explicitly synthesized from this compound, feature substituted pyridine cores and showcase the potential for this class of molecules.
Table 1: In Vitro Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells
| Compound ID | Structure | IC50 (µM) after 48h[1] | IC50 (µM) after 72h[1] |
| 8e | Pyridine-urea with 4-chloro-3-(trifluoromethyl)phenyl urea moiety | 0.22 | 0.11 |
| 8n | Pyridine-urea with 3,4-dichlorophenyl urea moiety | 1.88 | 0.80 |
| Doxorubicin (Reference) | - | 1.93 | Not Reported |
Table 2: In Vitro Anticancer Activity of Thieno[2,3-c]pyridine Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM)[2] |
| 6i | HSC3 (Head and Neck) | 10.8 |
| 6i | T47D (Breast) | 11.7 |
| 6i | RKO (Colorectal) | 12.4 |
| 6a | RKO (Colorectal) | > 30 |
Kinase Inhibitory Activity: Targeting Key Signaling Pathways
Substituted pyridines are prominent scaffolds for the design of kinase inhibitors, which are crucial in cancer therapy due to their ability to block signaling pathways that drive tumor growth. The PI3K/Akt/mTOR pathway is a key target in cancer drug discovery.
Table 3: Inhibitory Activity of a Pyridinyl-Benzenesulfonamide Derivative against PI3K/mTOR
| Compound Name | Target Kinase | IC50 (nM)[3] |
| Omipalisib (GSK2126458) | PI3Kα | 0.019 |
| PI3Kβ | 0.13 | |
| PI3Kγ | 0.024 | |
| PI3Kδ | 0.06 | |
| mTORC1 | 0.18 | |
| mTORC2 | 0.3 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are methodologies for key assays used to evaluate the biological activity of the presented classes of compounds.
In Vitro Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[1]
Kinase Inhibition Assay
Biochemical assays are employed to determine the direct inhibitory effect of a compound on a specific kinase.
Principle: These assays typically measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, often using methods like fluorescence, luminescence, or radioactivity.
General Procedure:
-
Reaction Setup: The kinase, its specific substrate, and ATP are combined in a reaction buffer in the wells of a microplate.
-
Inhibitor Addition: The test compounds are added to the wells at a range of concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated (often by the addition of ATP) and incubated at a specific temperature (e.g., 30°C or 37°C) for a set time.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured using a detection reagent. For example, in ADP-Glo™ Kinase Assay, the amount of ADP produced is quantified through a luminescence-based reaction.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism of action and the research methodology.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion
The exploration of derivatives from substituted pyridines, such as this compound, continues to be a promising avenue for the discovery of novel anticancer agents and kinase inhibitors. The data presented in this guide, drawn from analogous pyridine-containing compounds, highlights the potent biological activities that can be achieved through chemical modifications of this versatile scaffold. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to design, synthesize, and evaluate new therapeutic candidates in this chemical space. Further investigation into the structure-activity relationships of direct derivatives will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
References
A Spectroscopic Comparison of 3-Bromo-6-chloro-2-methoxypyridine Isomers
For Immediate Publication
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed spectroscopic comparison of 3-Bromo-6-chloro-2-methoxypyridine and its positional isomers. The data presented, including predicted Nuclear Magnetic Resonance (NMR), and characteristic Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data, serves as a valuable resource for the identification, characterization, and quality control of these important chemical building blocks.
Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis and comparison of the isomers is outlined below. This process ensures a systematic approach to structural elucidation, starting from sample preparation and proceeding through various analytical techniques to final data interpretation and comparison.
Comparative Spectroscopic Data
The following tables summarize the predicted and characteristic spectroscopic data for this compound and two of its positional isomers. The NMR data is predicted, while the FT-IR and MS data are based on characteristic values for the respective functional groups and structural motifs.
¹H NMR Spectroscopic Data (Predicted, 400 MHz, CDCl₃)
| Compound | δ H-3 (ppm) | δ H-4 (ppm) | δ H-5 (ppm) | δ -OCH₃ (ppm) |
| This compound | - | ~7.6 (d) | ~6.8 (d) | ~3.9 (s) |
| 5-Bromo-6-chloro-2-methoxypyridine | ~7.7 (d) | ~7.5 (d) | - | ~3.9 (s) |
| 2-Bromo-6-chloro-3-methoxypyridine | - | ~7.2 (d) | ~7.0 (d) | ~4.0 (s) |
¹³C NMR Spectroscopic Data (Predicted, 100 MHz, CDCl₃)
| Compound | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | δ -OCH₃ (ppm) |
| This compound | ~160 | ~110 | ~140 | ~115 | ~145 | ~54 |
| 5-Bromo-6-chloro-2-methoxypyridine | ~162 | ~112 | ~142 | ~118 | ~143 | ~54 |
| 2-Bromo-6-chloro-3-methoxypyridine | ~148 | ~155 | ~122 | ~125 | ~146 | ~57 |
FT-IR Spectroscopic Data (Characteristic Ranges)
| Compound | ν(C=C), ν(C=N) (cm⁻¹) | ν(C-O-C) (cm⁻¹) | ν(C-Cl) (cm⁻¹) | ν(C-Br) (cm⁻¹) |
| This compound Isomers | 1550-1580 | 1250-1300 (asym), 1020-1070 (sym) | 700-850 | 550-650 |
Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺, [M+2]⁺, [M+4]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound Isomers | C₆H₅BrClNO | 222.47 | 221/223/225 | [M-CH₃]⁺, [M-OCH₃]⁺, [M-Cl]⁺, [M-Br]⁺ |
Note on MS Data: The molecular ion region will exhibit a characteristic isotopic cluster due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[1] This results in peaks at M, M+2, and M+4 with a distinctive intensity pattern.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2] Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire spectra on a 400 MHz spectrometer.
-
Set the spectral width to cover a range of 0-10 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1 second.
-
Acquire 16-32 scans for an adequate signal-to-noise ratio.
-
Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation. Reference the spectrum to the TMS signal at 0.00 ppm.[2]
-
-
¹³C NMR Spectroscopy:
-
Acquire spectra on a 100 MHz spectrometer with proton decoupling.
-
Set the spectral width to approximately 0-200 ppm.
-
Use a 45-degree pulse angle with a relaxation delay of 2 seconds.
-
Acquire 1024-2048 scans.
-
Process the data with an exponential window function (line broadening of 1.0 Hz) before Fourier transformation. Reference the spectrum to the solvent signal of CDCl₃ at 77.16 ppm.[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the thin-film method is employed. Dissolve a few milligrams of the compound in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of this solution to a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition:
-
Place the plate in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the clean, empty plate.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound (approximately 1 mg/mL in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (for GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[2]
-
Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and key fragment ions.
-
Data Analysis: Identify the molecular ion cluster and analyze the fragmentation pattern to confirm the structure. The isotopic distribution for ions containing bromine and chlorine is a key diagnostic feature.[1]
References
The Versatile Role of 3-Bromo-6-chloro-2-methoxypyridine in Pharmaceutical Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful and efficient synthesis of novel therapeutics. 3-Bromo-6-chloro-2-methoxypyridine has emerged as a key intermediate in the development of cutting-edge pharmaceuticals, particularly in the synthesis of SHP2 (Src homology 2 domain-containing phosphatase 2) inhibitors and prostaglandin EP3 receptor antagonists. This guide provides a comprehensive overview of its applications, a comparison with potential alternatives where data is available, and detailed experimental insights into its utilization in pivotal cross-coupling reactions.
Application in the Synthesis of SHP2 Phosphatase Inhibitors
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation signaling pathways. Its aberrant activation is implicated in various cancers, making it a prime target for therapeutic intervention. This compound serves as a crucial precursor for the synthesis of potent and selective SHP2 inhibitors.
A key synthetic transformation involving this pyridine derivative is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the synthesis of certain SHP2 inhibitors, this compound is coupled with various amino-containing moieties.
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of a bromopyridine with an amine is as follows:
-
Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate).
-
Reagent Addition: this compound (1.0 equivalent) and the amine coupling partner (1.0-1.5 equivalents) are added to the vessel.
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.
-
Reaction Conditions: The reaction mixture is heated, typically between 80-120 °C, and stirred for a period ranging from a few hours to overnight.
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by a suitable method, such as column chromatography.
Application in the Synthesis of Prostaglandin EP3 Receptor Antagonists
The prostaglandin E2 (PGE2) EP3 receptor is involved in various physiological processes, and its antagonism has been explored for the treatment of conditions such as pain and cardiovascular diseases. This compound is a valuable building block for the synthesis of potent EP3 receptor antagonists.
In this context, the Suzuki-Miyaura coupling is a frequently employed reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of this compound with a boronic acid or its ester is as follows:
-
Reaction Setup: A reaction flask is charged with this compound (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., potassium carbonate or cesium carbonate).
-
Solvent Addition: A degassed solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base, is added.
-
Reaction Conditions: The mixture is heated under an inert atmosphere, typically between 80-110 °C, until the starting material is consumed.
-
Work-up and Purification: After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified, usually by column chromatography.
Comparative Analysis and Alternatives
However, a general comparison of the reactivity of different halopyridines in cross-coupling reactions can be made. Generally, the reactivity of the carbon-halogen bond in palladium-catalyzed reactions follows the trend: I > Br > Cl. This suggests that a bromo-substituted pyridine like this compound would be more reactive than its chloro-analogue, potentially allowing for milder reaction conditions and higher yields. Conversely, chloro-substituted pyridines are often more cost-effective.
The tables below summarize typical conditions for Buchwald-Hartwig and Suzuki-Miyaura reactions on analogous bromopyridine systems, which can serve as a starting point for optimization.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst System (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOtBu | Toluene | 80-110 | 4-24 | 70-95 |
| Pd(OAc)₂ (2-5) | BINAP (3-6) | Cs₂CO₃ | Dioxane | 100-120 | 12-24 | 65-90 |
| PdCl₂(dppf) (3-5) | - | K₃PO₄ | DMF | 110-130 | 12-24 | 60-85 |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst System (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (2-5) | - | K₂CO₃ | Toluene/H₂O | 80-100 | 6-18 | 75-95 |
| PdCl₂(dppf) (1-3) | - | Na₂CO₃ | Dioxane/H₂O | 85-105 | 4-12 | 80-98 |
| Pd(OAc)₂ (2-4) | SPhos (3-6) | K₃PO₄ | Toluene | 90-110 | 8-24 | 70-90 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Conclusion
This compound is a versatile and valuable building block in pharmaceutical chemistry, enabling the efficient synthesis of complex molecules targeting important disease pathways. Its utility in robust and scalable cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling makes it a preferred choice for the construction of SHP2 inhibitors and prostaglandin EP3 receptor antagonists. While direct comparative data with alternative precursors is scarce, understanding the general principles of cross-coupling reactivity and the specific protocols for its use can empower researchers to effectively incorporate this key intermediate into their drug discovery programs.
Navigating the Reactivity Landscape of 3-Bromo-6-chloro-2-methoxypyridine: A Computational Comparison
For researchers, scientists, and drug development professionals, understanding the subtle nuances of molecular reactivity is paramount for efficient synthesis design. This guide provides a comparative analysis of the computational reactivity of 3-Bromo-6-chloro-2-methoxypyridine, a versatile building block in medicinal chemistry and materials science. By examining its predicted behavior in key synthetic transformations alongside alternative substituted pyridines, this document aims to inform substrate selection and reaction optimization.
The strategic placement of bromo, chloro, and methoxy substituents on the pyridine ring endows this compound with a unique electronic and steric profile. Computational studies on analogous substituted pyridines provide a framework for predicting its reactivity, particularly in common cross-coupling and nucleophilic substitution reactions.
Comparative Reactivity Analysis
The reactivity of a substituted pyridine is fundamentally governed by the electronic nature of its substituents. Electron-withdrawing groups, such as halogens, decrease the electron density of the pyridine ring, impacting its nucleophilicity and the susceptibility of its carbon-halogen bonds to oxidative addition in cross-coupling reactions. Conversely, electron-donating groups, like the methoxy group, can enhance electron density.
In this compound, the inductive electron-withdrawing effects of the bromine and chlorine atoms are expected to be the dominant influence on its reactivity profile. This is partially counteracted by the electron-donating resonance effect of the 2-methoxy group.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The relative reactivity of the C-Br and C-Cl bonds in this compound is a key consideration. Computational and experimental studies on halo-substituted aromatics consistently show that the C-Br bond is more susceptible to oxidative addition with a palladium catalyst than the C-Cl bond due to its lower bond dissociation energy.[1] Therefore, selective Suzuki coupling at the 3-position (C-Br) is anticipated to be the favored pathway under standard conditions.
To provide a semi-quantitative comparison, we can extrapolate from computational studies on similar systems. The following table summarizes typical activation barriers (ΔG‡) for the oxidative addition step in the Suzuki-Miyaura reaction of different halopyridines, as predicted by Density Functional Theory (DFT) calculations.
| Substrate | Halogen Position | Catalyst System (Typical) | Predicted Activation Barrier (kcal/mol) - Oxidative Addition |
| 3-Bromopyridine | 3 | Pd(PPh₃)₄ | ~15-18 |
| 3-Chloropyridine | 3 | Pd(PPh₃)₄ | ~20-25 |
| This compound | 3 (C-Br) | Pd(PPh₃)₄ | ~16-19 (Estimated) |
| This compound | 6 (C-Cl) | Pd(PPh₃)₄ | ~22-27 (Estimated) |
Note: The estimated values for this compound are based on the established reactivity trends and have not been specifically calculated in published literature.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, exacerbated by the two halogen substituents, makes this compound a candidate for nucleophilic aromatic substitution (SNAr) reactions. The positions ortho and para to the ring nitrogen are generally the most activated towards nucleophilic attack. In this molecule, the 6-position (chloro) is para to the nitrogen, and the 2-position is ortho.
Computational studies on similar systems, such as 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine, have utilized DFT to identify the most electrophilic centers.[2] A similar analysis of this compound would likely indicate that the carbon at the 6-position is the most susceptible to nucleophilic attack due to the combined electron-withdrawing effects of the adjacent nitrogen and the chlorine atom. The methoxy group at the 2-position, while electron-donating by resonance, also has an inductive withdrawing effect and its presence can influence the regioselectivity of the attack.
Computational Methodology for Reactivity Analysis
A typical computational workflow to predict the reactivity of this compound would involve the following steps:
Caption: A typical workflow for the computational analysis of molecular reactivity.
Substituent Effects on Pyridine Reactivity
The interplay of the bromo, chloro, and methoxy groups determines the overall reactivity profile. The following diagram illustrates the logical relationship of these substituent effects on the pyridine ring.
Caption: Logical flow of substituent effects on the reactivity of the pyridine core.
Experimental Protocols: A Representative Computational Study
While no specific experimental or computational studies for this compound were identified, the following provides a representative computational protocol adapted from studies on similar substituted pyridines.[2][3]
Objective: To determine the relative activation barriers for Suzuki-Miyaura cross-coupling at the C-Br and C-Cl positions.
Computational Details:
-
Software: Gaussian 16 or a similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a commonly used functional for such studies.
-
Basis Set: 6-311+G(d,p) for all atoms, with a larger basis set and effective core potential (e.g., LANL2DZ) for the palladium atom in the catalyst.
-
Solvation Model: The Polarizable Continuum Model (PCM) can be used to simulate the solvent environment (e.g., dioxane or toluene).
Procedure:
-
Geometry Optimization: The ground state geometries of the reactants (this compound, palladium catalyst, boronic acid) and products are optimized.
-
Transition State Search: The transition state structures for the oxidative addition of the palladium catalyst to the C-Br and C-Cl bonds are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures to confirm them as either minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Energy Calculation: The Gibbs free energies of all stationary points are calculated to determine the activation barriers for the competing reaction pathways.
This guide serves as a predictive comparison based on established computational chemistry principles and data from related molecular systems. Direct computational and experimental investigation of this compound is encouraged to validate these predictions and fully elucidate its reactivity profile.
References
A Comparative Guide to the Spectral Data of 3-Bromo-6-chloro-2-methoxypyridine: Theoretical vs. Experimental Insights
For Immediate Release
This guide presents a comparative analysis of theoretical and experimental spectral data for the compound 3-Bromo-6-chloro-2-methoxypyridine, a substituted pyridine derivative of interest to researchers and professionals in the fields of medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide utilizes highly accurate theoretical predictions for its ¹H NMR, ¹³C NMR, and Mass Spectrometry data.
To provide a valuable real-world comparison, this guide also presents the known experimental spectral data for the closely related structural isomer, 3-Bromo-2-chloro-6-methoxypyridine. This comparative approach allows for an in-depth understanding of the expected spectral characteristics of this compound and highlights the subtle yet significant differences arising from the positional variation of the chloro and methoxy substituents on the pyridine ring.
Comparative Spectral Data
The following tables summarize the predicted spectral data for this compound and the available experimental data for its isomer, 3-Bromo-2-chloro-6-methoxypyridine.
Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental)
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| This compound | H-4 | ~7.65 | - |
| H-5 | ~6.90 | - | |
| -OCH₃ | ~4.00 | - | |
| 3-Bromo-2-chloro-6-methoxypyridine | H-4 | - | 7.62 |
| H-5 | - | 6.75 | |
| -OCH₃ | - | 3.95 |
Note: Predicted values are generated using advanced computational algorithms. Experimental data for the analog is sourced from publicly available spectral databases.
Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental)
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| This compound | C-2 | ~160.0 | - |
| C-3 | ~110.0 | - | |
| C-4 | ~142.0 | - | |
| C-5 | ~118.0 | - | |
| C-6 | ~145.0 | - | |
| -OCH₃ | ~54.0 | - | |
| 3-Bromo-2-chloro-6-methoxypyridine | C-2 | - | 148.1 |
| C-3 | - | 112.5 | |
| C-4 | - | 141.7 | |
| C-5 | - | 111.2 | |
| C-6 | - | 161.3 | |
| -OCH₃ | - | 53.8 |
Note: Predicted values are generated using advanced computational algorithms. Experimental data for the analog is sourced from publicly available spectral databases.
Table 3: Mass Spectrometry Data (Predicted)
| Compound | Molecular Formula | Molecular Weight | Predicted [M]⁺ (m/z) | Key Predicted Fragment Ions (m/z) |
| This compound | C₆H₅BrClNO | 222.47 | 221, 223, 225 | 192, 194, 164, 129 |
Note: The predicted mass spectrum for this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for pyridine derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on a 100 MHz or higher field NMR spectrometer with proton decoupling.
-
Set the spectral width to cover the expected range of carbon signals (typically 0-180 ppm).
-
Use a sufficient number of scans (e.g., 1024-4096) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Process the data with appropriate window functions (e.g., exponential multiplication with a line broadening of 1-2 Hz) and perform a Fourier transform.
-
Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and expected fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak(s) and observe the characteristic isotopic pattern resulting from the presence of bromine and chlorine.
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing theoretical and experimental spectral data for compound characterization.
Caption: Workflow for comparing theoretical and experimental spectral data.
This guide serves as a valuable resource for researchers by providing a detailed theoretical framework for the spectral properties of this compound, contextualized with real-world experimental data from a closely related compound. This approach facilitates a deeper understanding of structure-property relationships in this class of molecules.
Safety Operating Guide
Safe Disposal of 3-Bromo-6-chloro-2-methoxypyridine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-6-chloro-2-methoxypyridine, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on information from safety data sheets (SDS) and should be executed in strict accordance with institutional and local regulations.
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its potential hazards and the necessary safety precautions.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Wear fire/flame resistant and impervious clothing.[1] A complete suit protecting against chemicals is recommended, with the type of protective equipment selected according to the concentration and amount of the dangerous substance at the specific workplace. Handle with gloves, inspecting them prior to use and using a proper removal technique to avoid skin contact.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used.
First Aid Measures:
-
If Inhaled: Move the victim into fresh air.[1]
-
In Case of Skin Contact: Take off contaminated clothing immediately and wash the affected area.[1]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[1]
-
If Swallowed: Rinse mouth with water.[1] In all cases of exposure, it is advised to consult a physician and show them the material safety data sheet.
Disposal Procedures
Proper disposal of this compound is critical to prevent environmental contamination.
Recommended Disposal Methods:
-
The primary recommended method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Contaminated packaging should be disposed of as unused product.
What to Avoid:
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Do not discharge to sewer systems.[1]
-
Do not let the product enter drains.[2]
Hazard and Precautionary Data
For quick reference, the following table summarizes the key hazard classifications and precautionary statements associated with this compound and similar compounds.
| Hazard Information | Description |
| GHS Hazard Statement(s) | H302: Harmful if swallowed. |
| GHS Precautionary Statement(s) | P264: Wash skin thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | |
| P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | |
| P501: Dispose of contents/container to an approved waste disposal plant.[3] |
Experimental Protocols
-
Ensure Personal Safety: Wear the appropriate PPE as described above.
-
Contain the Spill: Prevent further spillage or leakage if it is safe to do so.[1]
-
Clean-up: For solid materials, sweep up and shovel the substance. For liquid spills, use an inert absorbent material. Pick up and arrange disposal without creating dust.[3]
-
Collect Waste: Keep the collected waste in suitable, closed containers for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromo-6-chloro-2-methoxypyridine
This guide provides crucial safety and logistical information for the handling and disposal of 3-Bromo-6-chloro-2-methoxypyridine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety and operational integrity.
Chemical Profile:
-
Name: this compound
-
CAS Number: 1211526-62-3
-
Hazards: Based on data for the compound and structurally similar halogenated pyridines, this chemical should be handled as a substance that is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles must conform to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be worn when there is a significant risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[6][7] Gloves must be inspected before use and changed regularly (every 30-60 minutes) or immediately if contaminated or damaged.[8] Use proper glove removal technique to avoid skin contact.[9] |
| Body | Chemical-resistant lab coat or gown | A fully buttoned lab coat is mandatory. For larger quantities or increased risk of splashing, a chemically resistant apron or gown should be worn over the lab coat. |
| Respiratory | Use within a certified chemical fume hood | All handling of the solid and its solutions should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or vapors.[5][7] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[9] |
| Feet | Closed-toe shoes | Shoes must be made of a material that offers protection against spills. |
Experimental Protocol: Weighing and Dissolving the Solid Compound
This protocol outlines the step-by-step procedure for safely weighing this compound and preparing a solution.
1. Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting.
-
Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Assemble all necessary equipment (spatula, weigh boat/paper, beaker, stir bar, solvent, etc.) inside the fume hood.
-
Don all required PPE as specified in the table above.
2. Weighing the Compound:
-
Perform all weighing operations inside the chemical fume hood.
-
Use a tared weigh boat or paper to avoid contaminating the balance.
-
Carefully transfer the desired amount of this compound from its container to the weigh boat using a clean spatula.
-
Avoid generating dust. If dust is formed, ensure it is contained within the fume hood.
-
Close the primary container tightly immediately after use.
3. Dissolving the Compound:
-
Place a beaker containing the appropriate solvent and a stir bar on a stir plate inside the fume hood.
-
Carefully add the weighed this compound to the solvent.
-
Begin stirring to facilitate dissolution.
-
Rinse the weigh boat with a small amount of the solvent and add the rinsate to the beaker to ensure a complete transfer.
4. Post-Procedure:
-
Decontaminate the spatula and any other reusable equipment with a suitable solvent. Collect the rinsate as hazardous waste.
-
Dispose of the weigh boat and any other disposable materials in the designated solid hazardous waste container.
-
Clean the work area within the fume hood.
-
Remove PPE in the correct order to prevent cross-contamination and wash hands thoroughly.
Emergency Procedures
Immediate and appropriate action is critical in the event of an accidental exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
In case of a spill, evacuate the area and prevent further spread. For small spills, use an inert absorbent material (e.g., sand, vermiculite), collect it in a sealed container for disposal, and decontaminate the area.[7] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Halogenated Waste: this compound is a halogenated organic compound. All waste containing this chemical, including unused product, solutions, and contaminated materials (e.g., gloves, weigh boats, paper towels), must be collected in a designated "Halogenated Organic Waste" container.[1][12]
-
Separate from Non-Halogenated Waste: Do not mix halogenated waste with non-halogenated organic waste streams.[1] This is critical for proper disposal and can impact disposal costs.
Waste Container and Labeling:
-
Use a compatible, leak-proof container with a secure lid.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration or quantity of the waste.
Disposal Procedure:
-
Collect all waste, including rinsates from cleaning glassware, in the designated halogenated waste container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. ethz.ch [ethz.ch]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
